A-1165442
Description
Properties
IUPAC Name |
1-[(4R)-7-chloro-2,2-bis(fluoromethyl)-3,4-dihydrochromen-4-yl]-3-(3-methylisoquinolin-5-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClF2N3O2/c1-13-7-17-14(10-26-13)3-2-4-18(17)27-21(29)28-19-9-22(11-24,12-25)30-20-8-15(23)5-6-16(19)20/h2-8,10,19H,9,11-12H2,1H3,(H2,27,28,29)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJGAJAUECQWSZ-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=C2NC(=O)NC3CC(OC4=C3C=CC(=C4)Cl)(CF)CF)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=CC=C2NC(=O)N[C@@H]3CC(OC4=C3C=CC(=C4)Cl)(CF)CF)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClF2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A-1165442: A Selective, Temperature-Neutral TRPV1 Antagonist for Analgesia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, is a key integrator of noxious stimuli, including heat, acid, and capsaicin, the pungent component of chili peppers. Its activation on sensory neurons plays a crucial role in the generation of pain signals. Consequently, TRPV1 has emerged as a promising therapeutic target for the development of novel analgesics. A-1165442 is a potent, selective, and orally bioavailable antagonist of the human TRPV1 receptor. A significant advancement in its development is its "temperature-neutral" profile, mitigating the hyperthermia observed with first-generation TRPV1 antagonists. This whitepaper provides a comprehensive technical overview of this compound, including its mechanism of action, pharmacological data, and detailed experimental methodologies, intended for researchers and professionals in the field of drug discovery and development.
Introduction
The TRPV1 ion channel is a well-validated target in pain pathways, being expressed predominantly in nociceptive sensory neurons.[1][2] Its activation leads to the influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the initiation of an action potential that is transmitted to the central nervous system, ultimately perceived as pain.[3] The discovery of TRPV1 antagonists has been a major focus of analgesic drug development. However, a significant hurdle for early-generation antagonists was the on-target side effect of hyperthermia, limiting their clinical utility.[4]
This compound, developed by AbbVie, represents a significant step forward in this class of compounds.[4] It is a potent and competitive antagonist of capsaicin-induced TRPV1 activation.[5][6] Crucially, it only partially blocks acid-evoked responses and does not significantly alter core body temperature in preclinical models, a characteristic attributed to its specific interaction with the proton activation mode of the channel.[2][4][5] This unique profile suggests a more favorable therapeutic window for the treatment of various pain states, including osteoarthritis pain.[4][5]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its in vitro and in vivo activities.
Table 1: In Vitro Activity of this compound
| Parameter | Species | Assay | Value | Reference |
| IC50 | Human | Capsaicin-induced Ca2+ flux (FLIPR) | 9 nM | [5][6] |
| pIC50 | Human | Channel blocker | 8.1 | [7] |
| Acid-Evoked Response Blockade | Human | - | 62% at 30 µM | [5][6] |
| Acid-Evoked Response Blockade | Rat | - | 14.4% | [2] |
Table 2: In Vivo Efficacy of this compound
| Model | Species | Endpoint | ED50 | Reference |
| Capsaicin-induced nocifensive behaviors | Rat | Prevention of behaviors | 9.5 µmol/kg (p.o.) | [5] |
| Osteoarthritis pain | Rodent | Increased grip force | 35 µmol/kg (single dose, 1h post-dosing) | [5] |
Table 3: Selectivity Profile of this compound
| Target | Selectivity | Reference |
| TRPA1, TRPM8, TRPV2, TRPV3 | >100-fold | [5][6] |
| P2X2/3, Cav2.2, Nav channels, KCNQ2/3 | >100-fold | [5][6] |
| Broad panel of 74 receptors, ion channels, and enzymes (CEREP) | Minimal cross-reactivity at 10 µM | [5][6] |
Signaling Pathways and Experimental Workflows
Visual representations of the TRPV1 signaling pathway and the experimental workflows used to characterize this compound are provided below using Graphviz.
TRPV1 Signaling Pathway
The following diagram illustrates the activation of the TRPV1 channel by various stimuli and the subsequent downstream signaling cascade leading to the perception of pain. This compound acts by blocking this channel.
References
- 1. Understanding diverse TRPV1 signaling – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Discovery of (R)-1-(7-chloro-2,2-bis(fluoromethyl)chroman-4-yl)-3-(3-methylisoquinolin-5-yl)urea (this compound): a temperature-neutral transient receptor potential vanilloid-1 (TRPV1) antagonist with analgesic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
A-1165442: An In-depth Technical Guide on its Temperature-Neutral Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-1165442 is a potent, selective, and orally bioavailable antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. A key feature that distinguishes this compound from first-generation TRPV1 antagonists is its temperature-neutral profile, mitigating the risk of hyperthermia, a significant side effect that has hampered the clinical development of other compounds in this class. This technical guide provides a comprehensive overview of the core temperature-neutral properties of this compound, detailing its mechanism of action, relevant quantitative data, and the experimental protocols used for its characterization.
Introduction
The TRPV1 channel, a non-selective cation channel, is a well-established integrator of noxious stimuli, including heat, capsaicin, and protons (acidic conditions)[1]. Its role in pain and neurogenic inflammation has made it an attractive target for the development of novel analgesics[1]. However, the clinical progression of many TRPV1 antagonists has been impeded by the on-target side effect of hyperthermia[2]. This is believed to be caused by the blockade of tonically active TRPV1 channels in the viscera that contribute to the regulation of core body temperature[2][3].
This compound emerged from a structure-activity relationship (SAR) program aimed at identifying TRPV1 antagonists devoid of this hyperthermic effect. Its unique pharmacological profile, characterized by potent inhibition of capsaicin-induced activation while only partially blocking acid-evoked responses, is central to its temperature-neutral properties[4][5]. This "modality-selective" or "acid-sparring" mechanism is a critical area of investigation for the development of safer and more effective TRPV1-targeted therapeutics.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological data for this compound and relevant comparative compounds.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Species | Value | Reference |
| TRPV1 Antagonism | |||
| IC50 (Capsaicin-induced Ca2+ flux) | Human | 9 nM | [4] |
| Blockade of Acid-Evoked Response (pH 5.0) | Human | 62% at 30 µM | [4] |
| Selectivity | |||
| TRPA1, TRPM8, TRPV2, TRPV3 | - | >100-fold | [4] |
| P2X2/3, Cav2.2, Nav channels, KCNQ2/3 | - | >100-fold | [4] |
Table 2: In Vivo Efficacy and Body Temperature Effects of this compound
| Model | Species | Endpoint | This compound ED50 / Dose | Change in Core Body Temperature | Comparative Compound | Change in Core Body Temperature (Comparative) | Reference |
| Capsaicin-induced Nocifensive Behaviors | Rat | - | 9.5 µmol/kg (oral) | No significant change | - | - | [4] |
| Osteoarthritis Pain (Grip Force) | Rat | - | 35 µmol/kg (oral, single dose) | No significant change | A-1106625 | ~1°C increase | |
| Core Body Temperature | Rat | Telemetry | Up to ~8.5-fold higher than capsaicin blocking IC50 | No significant change | A-1106625 | Induces hyperthermia | |
| Core Body Temperature | Dog | Telemetry | 100 µmol/kg (oral) | Temperature-neutral profile maintained | - | - | [4] |
Mechanism of Temperature-Neutrality: Modality-Selective Antagonism
The temperature-neutral profile of this compound is attributed to its modality-selective inhibition of the TRPV1 channel. Unlike first-generation antagonists that block all modes of TRPV1 activation (capsaicin, heat, and acid), this compound exhibits a weaker effect on proton-mediated activation.
It is hypothesized that tonic activation of TRPV1 channels by endogenous ligands and/or protons in visceral afferent nerves plays a crucial role in maintaining normal body temperature[2][3]. Complete blockade of this tonic activity by non-selective antagonists is thought to disrupt this homeostatic mechanism, leading to hyperthermia[2]. By "sparing" the acid-sensing function of TRPV1, this compound is believed to avoid this disruption, thus maintaining a neutral effect on core body temperature.
Recent studies suggest that the interaction of modality-selective antagonists with TRPV1 is pH-dependent. At a pH of 5.5, this compound was found to be equipotent in blocking both acid- and capsaicin-evoked responses. However, its potency to inhibit acid-evoked responses was reduced at a pH of 5.0 or lower[4]. This suggests a complex interaction with the channel's proton-sensing domains.
Figure 1: Simplified signaling pathway of TRPV1 activation and modality-selective inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
In Vitro TRPV1 Antagonist Activity Assay (FLIPR-based Calcium Flux)
This assay is used to determine the potency of compounds in blocking capsaicin-induced TRPV1 activation by measuring changes in intracellular calcium concentration.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human TRPV1.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin, and a selection agent (e.g., G418).
-
Plates: 384-well black-walled, clear-bottom microplates, poly-D-lysine coated.
-
Calcium Indicator Dye: FLIPR Calcium 5 Assay Kit (or similar Fluo-4 based dye).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Agonist: Capsaicin.
-
Test Compound: this compound.
-
Instrumentation: FLIPR® Tetra or similar fluorescence imaging plate reader.
Procedure:
-
Cell Plating: Seed HEK293-hTRPV1 cells into 384-well plates at a density of 7,500-10,000 cells per well and incubate for 24 hours.
-
Dye Loading: Remove the culture medium and add 20 µL of HBSS/HEPES containing the Calcium 5 dye to each well. Incubate the plate for 1 hour at 37°C to allow for dye loading.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Antagonist Pre-incubation: Add the diluted this compound to the cell plate and incubate for 15 minutes at room temperature.
-
Agonist Addition and Measurement: Place the plate in the FLIPR instrument. Add an EC80 concentration of capsaicin to each well. Measure the change in fluorescence from baseline over a 60-second period (Excitation: 470-495 nm; Emission: 515-575 nm).
-
Data Analysis: The antagonist activity is determined by the inhibition of the capsaicin-induced fluorescence signal. IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
Figure 2: Experimental workflow for the in vitro FLIPR-based calcium flux assay.
In Vivo Core Body Temperature Measurement (Rat Telemetry)
This protocol describes the continuous monitoring of core body temperature in conscious, freely moving rats following the administration of a test compound.
Materials:
-
Animals: Male Sprague-Dawley rats.
-
Telemetry System: Implantable telemetry transmitters (e.g., from Data Sciences International) and corresponding receivers.
-
Surgical Tools: Standard surgical kit for small animal surgery.
-
Anesthesia: Isoflurane or other suitable anesthetic.
-
Analgesia: Buprenorphine or other appropriate analgesic.
-
Test Compound: this compound.
-
Vehicle: Appropriate vehicle for oral administration.
Procedure:
-
Telemetry Transmitter Implantation:
-
Anesthetize the rat using isoflurane.
-
Aseptically perform a midline laparotomy to expose the abdominal cavity.
-
Implant the sterile telemetry transmitter into the peritoneal cavity.
-
Suture the muscle and skin layers.
-
Administer post-operative analgesia and allow the animal to recover for at least one week.
-
-
Acclimation: House the rats individually in cages placed on the telemetry receivers for at least 24 hours before the study to allow for acclimation and collection of baseline temperature data.
-
Dosing: Administer this compound or vehicle orally at the desired dose.
-
Data Acquisition: Record core body temperature and locomotor activity continuously in 5-minute intervals for the duration of the study using the telemetry system software.
-
Data Analysis: Average the temperature data over specified time intervals (e.g., 15 minutes, 1 hour). Compare the change in core body temperature in the this compound-treated group to the vehicle-treated group.
Figure 3: Experimental workflow for in vivo core body temperature measurement using telemetry in rats.
Conclusion
This compound represents a significant advancement in the development of TRPV1 antagonists. Its temperature-neutral profile, attributed to its modality-selective mechanism of action, addresses a key safety concern that has limited the therapeutic potential of this drug class. The data and protocols presented in this guide provide a comprehensive technical resource for researchers and drug development professionals working on TRPV1 and the development of novel analgesics. Further investigation into the molecular basis of modality-selective antagonism will be crucial for the rational design of future generations of temperature-neutral TRPV1 inhibitors.
References
- 1. A Molecular Basis for the Inhibition of Transient Receptor Potential Vanilloid Type 1 by Gomisin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the TRPV1 antagonist ABT-102 on body temperature in healthy volunteers: pharmacokinetic/pharmacodynamic analysis of three phase 1 trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPV1 drugs alter core body temperature via central projections of primary afferent sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pH-dependent modulation of TRPV1 by modality-selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Surgical Implantation of Temperature Telemetric Monitoring System in Mouse Model: A Surgical Procedure to Implant Temperature Telemetric Device to Measure Mouse Core Body Temperature [jove.com]
Preclinical Research on A-1165442 for Pain: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
A-1165442 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key player in nociceptive signaling. Preclinical research has demonstrated its efficacy in rodent models of inflammatory and osteoarthritis-related pain. This compound distinguishes itself from first-generation TRPV1 antagonists by being "temperature-neutral," meaning it does not induce hyperthermia, a significant side effect that has hampered the clinical development of other compounds in this class. This is attributed to its partial and incomplete blockade of acid-evoked TRPV1 activation. This guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and available experimental protocols.
Core Mechanism of Action: TRPV1 Antagonism
This compound exerts its analgesic effects by acting as a competitive antagonist at the TRPV1 receptor. TRPV1, also known as the capsaicin receptor, is a non-selective cation channel predominantly expressed in primary sensory neurons. It functions as a polymodal integrator of noxious stimuli, including heat, protons (low pH), and pungent compounds like capsaicin from chili peppers.[1][2] Activation of TRPV1 leads to an influx of cations, primarily Ca2+ and Na+, causing depolarization of the neuron and the initiation of a pain signal that is transmitted to the central nervous system.[3]
Inflammatory mediators can sensitize TRPV1 channels, lowering their activation threshold and contributing to hyperalgesia (an increased sensitivity to pain). This sensitization is often mediated by intracellular signaling cascades involving protein kinase A (PKA) and protein kinase C (PKC).[1][4][5] By blocking the activation of TRPV1, this compound effectively inhibits the initial step in this pain signaling pathway.
A key feature of this compound is its differentiated profile compared to first-generation TRPV1 antagonists. While it potently blocks capsaicin-induced activation, it only partially inhibits acid (proton)-evoked responses.[6] This incomplete blockade of the proton-sensing function of TRPV1 is believed to be the reason for its lack of hyperthermic side effects.[7]
Quantitative Preclinical Data
The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Species | Value | Notes |
| IC50 (Capsaicin-induced) | Human | 9 nM | Competitive antagonism at recombinant human TRPV1.[6] |
| IC50 (Capsaicin-induced) | Rat | 35 nM | |
| Acid-Evoked Response Blockade | Human | 62% at 30 μM | Incomplete blockade.[6] |
| Selectivity | Various | >100-fold | Over other TRP channels (TRPA1, TRPM8, TRPV2, TRPV3) and other receptors in sensory neurons (P2X2/3, Cav2.2, Nav channels, KCNQ2/3).[6] |
Table 2: In Vivo Efficacy of this compound in Rodent Pain Models
| Pain Model | Species | Endpoint | ED50 | Corresponding Plasma Concentration |
| Capsaicin-Induced Nocifensive Behaviors | Rat | Prevention of nocifensive behaviors | 9.5 μmol/kg (oral) | 420 ng/mL (970 nM)[8] |
| Osteoarthritis Pain | Rat | Grip Force | 35 μmol/kg (oral, single dose, 1h post-dosing) | Not Reported[8] |
Table 3: Pharmacokinetic Parameters of this compound (Data Not Available)
| Parameter | Species (Rat) | Species (Dog) |
| Cmax | Not Reported | Not Reported |
| Tmax | Not Reported | Not Reported |
| t1/2 (half-life) | Not Reported | Not Reported |
| Bioavailability (F) | Not Reported | Not Reported |
Note: While described as having a "favorable pharmacokinetic profile," specific quantitative parameters for Cmax, Tmax, half-life, and bioavailability in preclinical species have not been located in the publicly available literature.
Experimental Protocols
MIA-Induced Osteoarthritis Pain Model (Rat)
This model is a widely used and translatable model for studying osteoarthritis pain.[9]
-
Induction: A single intra-articular injection of monosodium iodoacetate (MIA) into the knee joint of the rat.[10][11] MIA is a metabolic inhibitor that disrupts glycolysis in chondrocytes, leading to their death and subsequent cartilage degeneration, mimicking the pathological changes seen in human osteoarthritis.[10] Doses typically range from 0.2 mg to 3 mg per rat.[3][11]
-
Pain Assessment: Pain-related behaviors are assessed at various time points after MIA injection. The pain in this model has a biphasic pattern, with an early inflammatory phase and a later, more chronic phase.[9]
-
Grip Strength: As used in the this compound studies, this assesses the animal's willingness to bear weight on the affected limb. A decrease in grip strength is indicative of pain.[8]
-
Weight-Bearing Deficit: Measured using an incapacitance tester or a dynamic weight-bearing system, this quantifies the distribution of weight between the hind limbs.[9]
-
Mechanical Allodynia: Assessed using von Frey filaments to determine the paw withdrawal threshold to a non-noxious mechanical stimulus.[3]
-
-
This compound Administration: In the reported studies, this compound was administered orally. The timing of administration relative to MIA injection and pain assessment is crucial for evaluating prophylactic or therapeutic effects.
Capsaicin-Induced Nocifensive Behaviors (Rat)
This is an acute model of neurogenic pain mediated by the activation of TRPV1.
-
Induction: A subcutaneous injection of capsaicin into the plantar surface of the rat's hind paw or into the orofacial region.[12][13] Doses can range from 0.25 µg to 500 µg depending on the site of injection and the specific behavioral endpoint.[13]
-
Pain Assessment: Immediately following capsaicin injection, rats exhibit characteristic nocifensive behaviors, which are quantified by an observer. These behaviors include:
-
This compound Administration: this compound is typically administered orally at a predetermined time before the capsaicin challenge to assess its ability to prevent the nocifensive response.
Grip Strength Assay (Rodent)
This assay is a non-invasive method to assess muscle strength, which can be an indirect measure of pain in limb-affecting models like osteoarthritis.[14][15]
-
Apparatus: A grip strength meter equipped with a horizontal bar or grid connected to a force transducer.[15]
-
Procedure:
-
The rodent is held by the tail and lowered towards the bar or grid.
-
The animal instinctively grasps the bar with its forelimbs.
-
The experimenter gently pulls the animal backward in a horizontal plane at a constant speed.
-
The peak force exerted by the animal before it releases its grip is recorded by the force transducer.[15][16]
-
Multiple trials are typically performed, and the average or maximum force is used for analysis.
-
Visualizations: Signaling Pathways and Experimental Workflows
TRPV1 Signaling Pathway in Nociception
Experimental Workflow: MIA-Induced Osteoarthritis Pain Model
Logical Relationship: this compound's Temperature-Neutral Profile
Preclinical Safety and Toxicology
Specific preclinical safety and toxicology data for this compound are not extensively available in the public domain. However, for the class of TRPV1 antagonists, the primary safety concern identified in preclinical and clinical studies has been the induction of hyperthermia.[17][18] this compound was specifically designed to mitigate this risk and has been shown to be temperature-neutral in rats and dogs.[8]
General preclinical toxicology studies for a new chemical entity would typically include:
-
In vitro safety pharmacology: Assessing effects on a panel of receptors and ion channels to identify potential off-target activities. This compound showed minimal cross-reactivity in a broad screening panel.[6]
-
In vivo safety pharmacology: Evaluating effects on vital functions, such as cardiovascular, respiratory, and central nervous system function.
-
Acute and repeat-dose toxicity studies: Conducted in at least two species (one rodent, one non-rodent) to identify target organs of toxicity and establish a no-observed-adverse-effect level (NOAEL).
Without specific data for this compound, a comprehensive assessment of its preclinical safety profile beyond its thermoregulatory effects cannot be provided.
Conclusion and Future Directions
This compound represents a significant advancement in the development of TRPV1 antagonists for the treatment of pain. Its potent analgesic effects in preclinical models of inflammatory and osteoarthritis pain, combined with its innovative temperature-neutral profile, make it a promising candidate for further development. The lack of hyperthermia, a major hurdle for previous TRPV1 antagonists, suggests a potentially wider therapeutic window.
Future preclinical research should aim to further characterize the efficacy of this compound in a broader range of pain models, including neuropathic pain. A more detailed elucidation of its pharmacokinetic and metabolic profile across different species is also warranted. Finally, comprehensive preclinical safety and toxicology studies are essential to support its potential transition into clinical trials. The unique mechanism underlying its temperature-neutrality provides a valuable lesson for the future design of safe and effective TRPV1-targeted analgesics.
References
- 1. Therapeutic targeting of TRPV1 by resiniferatoxin, from preclinical studies to clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TRPV1: A Potential Drug Target for Treating Various Diseases | MDPI [mdpi.com]
- 3. A rat model of knee osteoarthritis suitable for electroacupuncture study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clinical and Preclinical Experience with TRPV1 Antagonists as Potential Analgesic Agents | Basicmedical Key [basicmedicalkey.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Pathological Characteristics of Monosodium Iodoacetate-Induced Osteoarthritis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Grip strength test [bioseb.com]
- 10. Induction of osteoarthritis by injecting monosodium iodoacetate into the patellofemoral joint of an experimental rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Induction of osteoarthritis by injecting monosodium iodoacetate into the patellofemoral joint of an experimental rat model | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. The orofacial capsaicin test in rats: effects of different capsaicin concentrations and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. maze.conductscience.com [maze.conductscience.com]
- 15. scantox.com [scantox.com]
- 16. Decreased grip strength, muscle pain, and atrophy occur in rats following long‐term exposure to excessive repetitive motion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The TRPV1 receptor: target of toxicants and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of A-1165442: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacological profile of A-1165442, a potent, competitive, and orally bioavailable antagonist of the Transient Receptor Potential Vanilloid-1 (TRPV1) channel. Developed by AbbVie, Inc., this compound has demonstrated significant analgesic efficacy in preclinical models of osteoarthritis pain. A key feature of this compound is its "temperature-neutral" profile, distinguishing it from first-generation TRPV1 antagonists that were often associated with hyperthermia.
Core Pharmacological Attributes
This compound is a selective blocker of the TRPV1 ion channel, a critical molecular transducer for noxious stimuli, including heat, acid, and capsaicin, the pungent component of chili peppers.[1][2] By competitively antagonizing this channel, this compound effectively mitigates pain signaling at the peripheral nociceptor level.[3]
Mechanism of Action
This compound functions as a direct channel blocker of the TRPV1 receptor. It exhibits potent, competitive antagonism against capsaicin-evoked activation of human TRPV1. A distinguishing characteristic is its incomplete blockade of acid-evoked responses, a feature that is believed to contribute to its lack of effect on core body temperature. Unlike earlier TRPV1 antagonists that inhibited all modes of activation and induced hyperthermia, this compound's modality-selective inhibition allows it to produce analgesia without this adverse effect.
In Vitro Profile: Potency and Selectivity
The in vitro activity of this compound has been characterized through various cellular assays, demonstrating high potency for its target and excellent selectivity against other related ion channels and receptors.
| Parameter | Species | Value | Assay Type |
| IC₅₀ | Human | 9 nM | Capsaicin-induced calcium flux (FLIPR) |
| Acid-Evoked Response | Human | 62% block at 30 µM | Electrophysiology |
| Selectivity | - | >100-fold | Against TRPA1, TRPM8, TRPV2, TRPV3 |
| Cross-Reactivity | - | Minimal | Against a panel of 74 receptors, ion channels, and enzymes at 10 µM |
In Vivo Profile: Efficacy and Safety
Preclinical studies in rodent models have confirmed the analgesic efficacy of this compound, particularly in the context of chronic inflammatory pain associated with osteoarthritis.
| Parameter | Species | ED₅₀ | Model / Endpoint |
| Analgesia | Rat | 9.5 µmol/kg (oral) | Capsaicin-induced nocifensive behaviors |
| Analgesia | Rat | 35 µmol/kg (oral) | Grip force (Osteoarthritis model) |
| Body Temperature | Rat, Dog | No significant change | Core body temperature monitoring |
Note: Repeated dosing of this compound has been shown to increase its analgesic potency.
Pharmacokinetic Profile
While detailed quantitative pharmacokinetic parameters such as Cmax, Tmax, and half-life are not publicly available, this compound is consistently described as having a favorable pharmacokinetic profile and being orally available in preclinical species.
Signaling Pathway and Experimental Workflows
TRPV1 Pain Signaling Pathway
The following diagram illustrates the role of the TRPV1 channel in a nociceptive sensory neuron and the inhibitory action of this compound.
Experimental Workflow: In Vitro FLIPR Assay
This diagram outlines the typical workflow for assessing the potency of a TRPV1 antagonist using a Fluorometric Imaging Plate Reader (FLIPR).
References
- 1. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The TRPV1 receptor and nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding diverse TRPV1 signaling – an update - PMC [pmc.ncbi.nlm.nih.gov]
A-1165442: A Technical Guide for Osteoarthritis Pain Studies in Rodents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of A-1165442, a potent and selective TRPV1 antagonist, for its application in rodent models of osteoarthritis (OA) pain. This document synthesizes available preclinical data, offering a core resource for researchers designing and interpreting studies with this compound.
Core Compound Properties and Mechanism of Action
This compound is a novel, orally bioavailable 1-(chroman-4-yl)urea derivative that acts as a competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1] Unlike first-generation TRPV1 antagonists, this compound is distinguished by its temperature-neutral profile, meaning it does not induce hyperthermia, a significant side effect that has limited the clinical development of other compounds in this class.[1][2]
The primary mechanism of action of this compound involves blocking the activation of the TRPV1 channel, a non-selective cation channel predominantly expressed on nociceptive sensory neurons.[3][4] In the context of osteoarthritis, inflammatory mediators and other noxious stimuli in the arthritic joint lead to the sensitization and activation of TRPV1, contributing to pain signaling.[2][4] By antagonizing this receptor, this compound effectively dampens the transmission of pain signals from the periphery to the central nervous system.[3]
Signaling Pathway of this compound in Nociceptive Neurons
Quantitative Data
The following tables summarize the key in vitro and in vivo quantitative data for this compound.
Table 1: In Vitro Potency and Selectivity
| Parameter | Species | Value | Assay | Reference |
| IC₅₀ | Human | 9 nM | Capsaicin-induced Ca²⁺ flux | [5] |
| Rat | 35.4 nM | Capsaicin-induced Ca²⁺ flux | [6] | |
| Selectivity | - | >100-fold vs. TRPA1, TRPM8, TRPV2, TRPV3 | Various functional assays | [5] |
| Acid-Evoked Response Blockade | Human | 62% at 30 µM | Acid-induced Ca²⁺ flux | [5] |
| Rat | 30% at 30 µM | Acid-induced Ca²⁺ flux | [6] |
Table 2: In Vivo Efficacy in Rat Models
| Model | Pain Assessment | Route | ED₅₀ | Time Point | Reference |
| Capsaicin-Induced Nocifensive Behavior | Behavioral Scoring | Oral | 9.5 µmol/kg | - | [5] |
| MIA-Induced Osteoarthritis | Hind Limb Grip Force | Oral | 35 µmol/kg | 1 hour post-dose | [5][6] |
Note: Specific quantitative data for this compound on weight-bearing deficit in the MIA-induced osteoarthritis model is not available in the public domain at the time of this review.
Table 3: Oral Pharmacokinetics in Rats
| Parameter | Value | Conditions | Reference |
| Cmax | Not specified | Not specified | [1][4] |
| Tmax | Not specified | Not specified | [1][4] |
| AUC | Not specified | Not specified | [1][4] |
| Half-life (t½) | Not specified | Not specified | [1][4] |
| Oral Bioavailability (F) | Favorable | Not specified | [1][4] |
Note: While described as having a "favorable pharmacokinetic profile," specific numerical values for key oral pharmacokinetic parameters in rats are not detailed in the currently available literature.
Experimental Protocols
This section outlines the detailed methodologies for key experiments involving this compound in rodent models of osteoarthritis pain.
Monosodium Iodoacetate (MIA)-Induced Osteoarthritis Model in Rats
This is a widely used model that chemically induces cartilage degradation and subsequent pain, mimicking aspects of human osteoarthritis.
Protocol:
-
Animal Model: Male Sprague-Dawley or Wistar rats (150-200g) are commonly used.
-
Anesthesia: Animals are briefly anesthetized using isoflurane (e.g., 2-3% in oxygen).
-
MIA Injection:
-
The knee of the hind limb is shaved and sterilized.
-
A single intra-articular injection of monosodium iodoacetate (MIA) is administered through the patellar ligament.
-
A typical effective dose is 2-3 mg of MIA dissolved in a small volume (e.g., 50 µL) of sterile saline.
-
The contralateral knee can be injected with saline to serve as a control.
-
-
Post-Injection Recovery: Animals are allowed to recover from anesthesia in a warmed cage before being returned to their home cages.
-
Pain Assessment: Pain-related behaviors are typically assessed at baseline (before MIA injection) and at various time points post-injection (e.g., daily for the first week, then weekly). The development of pain is usually established within the first few days and persists for several weeks.
Assessment of Osteoarthritis Pain
a) Hind Limb Grip Force Test: This test measures the functional strength of the hind limbs, which can be compromised due to pain.
Protocol:
-
Apparatus: A grip force meter equipped with a mesh grid.
-
Procedure:
-
The rat is held by the torso and allowed to grasp the grid with its hind paws.
-
The rat is then gently pulled backward in a horizontal plane until its grip is released.
-
The force at which the rat releases its grip is recorded.
-
Multiple measurements (e.g., 3-5) are taken and averaged for each animal at each time point.
-
-
Data Analysis: The grip force is often normalized to the animal's body weight. A reduction in grip force in the MIA-injected limb compared to baseline or the contralateral limb indicates pain.
b) Weight-Bearing Incapacitance Test: This method assesses the distribution of weight between the hind limbs, providing an objective measure of limb discomfort.
Protocol:
-
Apparatus: An incapacitance tester, which consists of two separate weight-bearing platforms, one for each hind limb.
-
Procedure:
-
The rat is placed in a chamber where its hind paws rest on the two separate platforms.
-
The weight placed on each hind limb is measured over a set period (e.g., 5 seconds).
-
Multiple readings are taken and averaged.
-
-
Data Analysis: The data is often expressed as the percentage of total weight borne by the injured limb or as the difference in weight between the two limbs. A shift in weight-bearing away from the MIA-injected limb indicates pain.
Administration of this compound
Protocol:
-
Formulation: this compound is formulated for oral administration (p.o.), typically as a suspension or solution in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Dosing: The compound is administered via oral gavage at the desired doses (e.g., in µmol/kg).
-
Timing: For acute efficacy studies, this compound is typically administered a set time before pain assessment (e.g., 1 hour). For chronic studies, the compound would be administered daily over a specified period.
Experimental Workflow for Efficacy Testing
Conclusion
This compound is a promising TRPV1 antagonist with demonstrated analgesic efficacy in rodent models of pain, including a model of osteoarthritis. Its temperature-neutral profile makes it a particularly interesting candidate for further investigation. This guide provides a foundational understanding of its properties and the experimental context for its evaluation. Researchers are encouraged to consult the primary literature for further details and to tailor these protocols to their specific experimental needs.
References
The Temperature-Sparing Mechanism of A-1165442: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-1165442 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in nociceptive signaling. Unlike first-generation TRPV1 antagonists that were hindered by the on-target side effect of hyperthermia, this compound demonstrates a temperature-neutral profile. This desirable characteristic is attributed to its unique mechanism of action: a modality-selective antagonism that potently inhibits activation by capsaicin and heat while only partially blocking acid-evoked channel opening. This guide provides an in-depth technical overview of the temperature-sparing mechanism of this compound, presenting key preclinical data, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows.
Core Mechanism: Modality-Selective Antagonism of TRPV1
The leading hypothesis for the hyperthermia induced by early TRPV1 antagonists is the blockade of tonically active TRPV1 channels in the central nervous system that contribute to basal body temperature regulation. This compound circumvents this by its differential inhibition of TRPV1 activation modalities. While it is a potent competitive antagonist of capsaicin-induced activation, it only partially inhibits the response to acidic stimuli (protons). This partial blockade of acid-evoked responses is believed to be the key to its temperature-neutral profile, allowing for a therapeutic window that separates analgesic efficacy from adverse thermoregulatory effects.
Quantitative Preclinical Data
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | Species | Agonist | IC50 / % Inhibition | Citation |
| TRPV1 | FLIPR (Ca2+ influx) | Human | Capsaicin | 9 nM | [1] |
| TRPV1 | FLIPR (Ca2+ influx) | Rat | Capsaicin | 35 nM | [1] |
| TRPV1 | FLIPR (Ca2+ influx) | Human | Acid (pH 5.0) | 62% inhibition at 30 µM | [1] |
| TRPV1 | FLIPR (Ca2+ influx) | Rat | Acid (pH 5.0) | Partial blockade | [1] |
| TRPA1, TRPM8, TRPV2, TRPV3 | Not Specified | Not Specified | Not Specified | >100-fold selectivity | [1] |
| P2X2/3, Cav2.2, Nav channels, KCNQ2/3 | Not Specified | Not Specified | Not Specified | >100-fold selectivity | [1] |
Table 2: In Vivo Efficacy and Thermoregulatory Profile of this compound
| Animal Model | Assay | Species | Administration | ED50 / Effect | Citation |
| Capsaicin-induced nocifensive behavior | Nocifensive behaviors (licking, flinching) | Rat | Oral | 9.5 µmol/kg | [1] |
| Monoiodoacetate (MIA)-induced osteoarthritis | Grip force | Rat | Oral | 35 µmol/kg (single dose) | [1] |
| Healthy | Core body temperature | Rat | Oral | No significant change | [1] |
| Healthy | Core body temperature | Dog | Oral | No significant change | [1] |
Signaling Pathways and Experimental Workflows
TRPV1 Signaling Pathway
The activation of the TRPV1 channel by various stimuli leads to an influx of cations, primarily Ca2+ and Na+, which depolarizes the neuron and initiates a downstream signaling cascade. Key kinases such as Protein Kinase A (PKA), Protein Kinase C (PKC), and Ca2+/calmodulin-dependent protein kinase II (CaMKII) are involved in the modulation and sensitization of the TRPV1 channel. This can lead to the activation of transcription factors like NF-κB, ultimately influencing gene expression related to inflammation and pain.
Caption: TRPV1 activation and downstream signaling.
Experimental Workflow: In Vitro FLIPR Assay
The Fluorometric Imaging Plate Reader (FLIPR) assay is a high-throughput method used to measure intracellular calcium changes, providing a functional readout of TRPV1 channel activity.
Caption: FLIPR assay for TRPV1 antagonist evaluation.
Experimental Workflow: In Vivo Core Body Temperature Monitoring
Telemetry is used to continuously monitor the core body temperature of conscious, freely moving animals to assess the thermoregulatory effects of a compound.
Caption: Telemetry for core body temperature monitoring.
Detailed Experimental Protocols
In Vitro FLIPR Assay for TRPV1 Antagonism
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing either human or rat TRPV1 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well and incubated for 24 hours at 37°C in a 5% CO2 incubator.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, 2 µM) in a buffered salt solution for 1 hour at 37°C.
-
Compound Addition: this compound or vehicle is added to the wells at various concentrations and incubated for 15 minutes at room temperature.
-
Agonist Stimulation and Measurement: The plate is placed in a FLIPR instrument. Baseline fluorescence is measured for 10-20 seconds, followed by the addition of an agonist (e.g., capsaicin at EC80 concentration or an acidic buffer to achieve pH 5.0). Fluorescence is then monitored for an additional 2-3 minutes.
-
Data Analysis: The increase in fluorescence intensity following agonist addition is calculated. For antagonists, the percentage inhibition of the agonist response is determined, and IC50 values are calculated using a four-parameter logistic equation.
In Vivo Capsaicin-Induced Nocifensive Behavior in Rats
-
Animals: Male Sprague-Dawley rats (200-250 g) are used.
-
Acclimation: Animals are acclimated to the testing environment for at least 30 minutes before the experiment.
-
Compound Administration: this compound or vehicle is administered orally at desired doses.
-
Capsaicin Challenge: At a specified time post-dose (e.g., 1 hour), a solution of capsaicin (e.g., 10 µg in 10 µL of saline/ethanol/Tween 80 vehicle) is injected into the plantar surface of one hind paw.
-
Behavioral Observation: Immediately following the capsaicin injection, the animal is placed in a clear observation chamber, and the cumulative time spent licking or flinching the injected paw is recorded for a period of 5 minutes.
-
Data Analysis: The nocifensive response time for each animal is recorded. The percentage inhibition of the nocifensive response by this compound compared to the vehicle group is calculated, and the ED50 is determined.
In Vivo Grip Force Assay in a Rat Model of Osteoarthritis
-
Model Induction: Osteoarthritis is induced in male Lewis rats by a single intra-articular injection of monoiodoacetate (MIA; e.g., 1 mg in 50 µL of saline) into one knee joint.
-
Compound Administration: this compound or vehicle is administered orally.
-
Grip Strength Measurement: At a set time after dosing (e.g., 1 hour), the animal's grip strength is measured using a grip strength meter. The rat is held and allowed to grasp a wire mesh grid with its hind paws. The rat is then gently pulled backward horizontally until it releases its grip. The peak force exerted is recorded.
-
Data Analysis: The grip strength is measured in grams or Newtons. The effect of this compound on improving grip strength in the arthritic limb is compared to the vehicle-treated group.
In Vivo Core Body Temperature Monitoring in Rats
-
Transmitter Implantation: Rats are anesthetized, and a telemetry transmitter is surgically implanted into the abdominal cavity. Animals are allowed to recover for at least one week.
-
Housing and Baseline Measurement: Animals are individually housed in cages placed on receiver platforms. Core body temperature and locomotor activity are continuously monitored to establish a stable baseline for at least 24 hours.
-
Compound Administration: this compound or vehicle is administered orally.
-
Post-Dose Monitoring: Core body temperature is continuously recorded for at least 6 hours post-dosing.
-
Data Analysis: The change in core body temperature from the pre-dose baseline is calculated for each animal. The temperature changes in the this compound-treated group are compared to the vehicle-treated group to assess for hyperthermia or hypothermia.
Conclusion
This compound represents a significant advancement in the development of TRPV1 antagonists for the treatment of pain. Its temperature-sparing mechanism, rooted in its modality-selective antagonism of the TRPV1 channel, provides a clear strategy for mitigating the hyperthermic side effects that have plagued earlier compounds in this class. The preclinical data and experimental methodologies outlined in this guide provide a comprehensive technical foundation for researchers and drug development professionals working to further understand and build upon this promising therapeutic approach. The continued exploration of modality-selective TRPV1 antagonists holds the potential to deliver novel and safe analgesics for a variety of pain conditions.
References
Methodological & Application
Application Notes and Protocols for In Vivo Evaluation of A-1165442
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo experimental protocol for A-1165442, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. This document includes a summary of its pharmacological properties, detailed protocols for its preparation and administration in a preclinical model of osteoarthritis pain, and a description of the underlying signaling pathway.
Pharmacological Profile of this compound
This compound is a competitive antagonist of human TRPV1 with a favorable pharmacokinetic profile, demonstrating efficacy in rodent models of pain.
| Parameter | Value | Species | Assay/Model |
| IC₅₀ | 9 nM | Human | Capsaicin-induced calcium flux in HEK293 cells |
| ED₅₀ | 9.5 µmol/kg (oral) | Rat | Capsaicin-induced nocifensive behaviors |
| ED₅₀ | 35 µmol/kg (oral) | Rat | Grip force (measured 1 hour post-dosing) |
| Selectivity | >100-fold vs. TRPA1, TRPM8, TRPV2, TRPV3 | - | - |
| Effect on Body Temperature | No significant change | Rat, Dog | - |
In Vivo Experimental Protocol: Monosodium Iodoacetate (MIA)-Induced Osteoarthritis Pain in Rats
This protocol describes a representative in vivo experiment to evaluate the analgesic efficacy of this compound in a chemically-induced model of osteoarthritis pain.
Experimental Workflow
Caption: Workflow for the MIA-induced osteoarthritis pain model.
Materials
-
Male Sprague-Dawley rats (200-250 g)
-
This compound
-
Monosodium iodoacetate (MIA)
-
Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Sterile saline (0.9%)
-
Isoflurane for anesthesia
-
Equipment for pain assessment (e.g., von Frey filaments, dynamic weight bearing apparatus)
Procedure
-
Animal Acclimatization and Baseline Measurements:
-
House rats for at least 7 days prior to the experiment under standard laboratory conditions with ad libitum access to food and water.
-
Handle the rats daily to acclimate them to the experimental procedures.
-
Measure baseline pain thresholds (e.g., mechanical allodynia using von Frey filaments, weight bearing) for each animal before MIA injection.
-
-
Induction of Osteoarthritis (Day 0):
-
Anesthetize the rats with isoflurane.
-
Inject 1 mg of MIA dissolved in 50 µL of sterile saline into the intra-articular space of the left knee.
-
The contralateral (right) knee can be injected with sterile saline as a control.
-
-
Pain Development and Monitoring (Days 1-13):
-
Allow approximately 14 days for the development of a stable pain phenotype.
-
Monitor the animals daily for general health and signs of distress.
-
Pain assessments can be performed periodically during this phase to track the development of hyperalgesia and allodynia.
-
-
Treatment with this compound (Starting Day 14):
-
Prepare this compound in the chosen vehicle. Two recommended formulations are:
-
Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
-
Protocol 2: 10% DMSO, 90% Corn Oil.
-
-
Administer this compound orally to the treatment group. A suggested starting dose, based on its potency in other pain models, would be in the range of 10-100 µmol/kg. A dose-response study is recommended.
-
Administer the vehicle to the control group.
-
The treatment can be a single administration or repeated daily for a specified period, depending on the study design.
-
-
Post-Treatment Pain Assessment:
-
Assess pain at various time points after this compound administration (e.g., 1, 2, 4, and 24 hours post-dose for acute effects, or daily for chronic treatment).
-
Mechanical Allodynia: Measure the paw withdrawal threshold in response to stimulation with von Frey filaments applied to the plantar surface of the hind paw.
-
Weight Bearing Deficit: Use a dynamic weight bearing apparatus to quantify the distribution of weight between the ipsilateral and contralateral hind limbs. A reduction in weight bearing on the MIA-injected limb is indicative of pain.
-
This compound Mechanism of Action and Signaling Pathway
This compound acts as a competitive antagonist at the TRPV1 receptor. TRPV1 is a non-selective cation channel primarily expressed on nociceptive sensory neurons. Its activation by various stimuli, including heat, protons, and capsaicin, leads to an influx of Ca²⁺ and Na⁺, resulting in membrane depolarization and the generation of pain signals. Inflammatory mediators can sensitize TRPV1, lowering its activation threshold and contributing to hyperalgesia. By blocking this receptor, this compound prevents the initiation of these pain signals.
TRPV1 Signaling Pathway
Caption: this compound blocks the activation of the TRPV1 channel.
Application Notes and Protocols for A-1165442 in Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended dosage and administration of A-1165442, a potent and selective TRPV1 antagonist, in rat models for preclinical research. The information is intended to assist in the design and execution of in vivo studies for pain and other TRPV1-mediated conditions.
Introduction to this compound
This compound is a second-generation, orally bioavailable antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. Unlike first-generation TRPV1 antagonists, this compound is designed to be "temperature-neutral," meaning it does not produce the hyperthermia that has limited the clinical development of other compounds in this class. Its primary mechanism of action is the competitive inhibition of the TRPV1 channel, which is a key integrator of noxious thermal, chemical, and proton stimuli. This makes this compound a valuable tool for investigating the role of TRPV1 in various physiological and pathological processes, particularly in the context of pain.
Applications in Rat Models
The primary application of this compound in rat models has been in the study of pain , particularly:
-
Osteoarthritis Pain: this compound has demonstrated significant efficacy in rat models of osteoarthritis, reducing pain-related behaviors.
-
Inflammatory Pain: As a TRPV1 antagonist, it is effective in models of inflammatory pain where TRPV1 is known to be sensitized.
-
Neuropathic Pain: While less explored, the role of TRPV1 in neuropathic pain suggests this compound could be a valuable research tool in these models as well.
-
Visceral and Cancer Pain (Exploratory): Although specific studies using this compound in rat models of visceral and cancer pain are not widely reported, the known involvement of TRPV1 in these pain states makes it a promising candidate for investigation. Researchers can adapt the protocols provided here as a starting point for such studies.
Recommended Dosages and Administration
This compound is effective when administered orally. The following table summarizes the effective dosages observed in rat models of pain.
| Application | Route of Administration | Effective Dose (ED50) | Observed Effect | Citation |
| Capsaicin-Induced Nocifensive Behaviors | Oral | 9.5 µmol/kg | Prevention of nocifensive behaviors | [1] |
| Grip Force in Osteoarthritis Model | Oral | 35 µmol/kg | Robust increase in grip force (measured 1 hour post-dosing) | [1] |
Note on Dosing: Repeated dosing of this compound has been shown to increase its potency in producing analgesic effects[1]. Researchers should consider this when designing chronic studies. For exploratory studies in other pain models like visceral or cancer pain, a starting dose range of 10-30 µmol/kg (approximately 4.3-13 mg/kg) administered orally is recommended, with dose adjustments based on observed efficacy and tolerability.
Experimental Protocols
Preparation of this compound for Oral Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation (if necessary): For ease of handling, a concentrated stock solution of this compound in DMSO can be prepared. For example, a 25 mg/mL stock can be made.
-
Vehicle Preparation: The recommended vehicle for oral administration is a mixture of 10% DMSO and 90% Corn Oil[1].
-
Dosing Solution Preparation:
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the rats.
-
If using a stock solution, calculate the volume of stock needed.
-
In a sterile tube, add the required amount of this compound (as powder or stock solution).
-
Add the appropriate volume of DMSO (to make up 10% of the final volume).
-
Vortex thoroughly to dissolve the compound. Gentle warming or sonication may be used to aid dissolution.
-
Add the appropriate volume of corn oil (to make up 90% of the final volume).
-
Vortex vigorously to create a uniform suspension or solution. Ensure the final formulation is homogenous before administration.
-
Example Calculation for a 10 µmol/kg dose in a 300g rat:
-
Molecular weight of this compound: 431.86 g/mol
-
Dose in mg/kg: 10 µmol/kg * 431.86 g/mol / 1000 = 4.3186 mg/kg
-
Dose for a 300g rat: 4.3186 mg/kg * 0.3 kg = 1.296 mg
-
If the dosing volume is 5 mL/kg, the rat will receive 1.5 mL.
-
Concentration of dosing solution: 1.296 mg / 1.5 mL = 0.864 mg/mL
Oral Gavage Administration Protocol
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized gavage needles (e.g., 18-gauge, 2-3 inches long with a ball tip for adult rats)
-
Syringes
-
Animal scale
Procedure:
-
Animal Handling and Restraint:
-
Weigh the rat to determine the precise volume of the dosing solution to be administered.
-
Gently but firmly restrain the rat to prevent movement and injury. One common method is to hold the rat by the scruff of the neck, supporting the body. The head and body should be in a straight line to facilitate passage of the gavage needle.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the length to the stomach. This helps prevent accidental perforation.
-
Moisten the tip of the gavage needle with sterile water or the vehicle to lubricate it.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The rat should swallow as the needle enters the esophagus. Do not force the needle; if resistance is met, withdraw and reposition.
-
-
Compound Administration:
-
Once the needle is in the stomach, slowly depress the syringe plunger to administer the this compound solution.
-
Administer the solution at a steady pace to avoid regurgitation.
-
-
Post-Administration:
-
Gently withdraw the gavage needle.
-
Return the rat to its cage and monitor for any signs of distress, such as labored breathing or lethargy.
-
Visualization of Signaling Pathways and Workflows
TRPV1 Signaling Pathway
The following diagram illustrates the key activation and modulation pathways of the TRPV1 receptor.
Caption: TRPV1 channel activation by various stimuli and its modulation.
Experimental Workflow for Oral Administration
The following diagram outlines the key steps in an in vivo experiment involving the oral administration of this compound to rats.
Caption: Workflow for in vivo studies with oral this compound administration.
References
A-1165442 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility, preparation, and experimental use of A-1165442, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1).
Compound Information
| Parameter | Value | Reference |
| IUPAC Name | (R)-1-(7-chloro-2,2-bis(fluoromethyl)chroman-4-yl)-3-(3-methylisoquinolin-5-yl)urea | [1] |
| Molecular Formula | C₂₂H₂₀ClF₂N₃O₂ | [2] |
| Molecular Weight | 431.86 g/mol | [2] |
| Mechanism of Action | Potent, competitive, and orally available TRPV1 antagonist. | [3] |
| IC₅₀ (human TRPV1) | 9 nM | [3] |
Solubility
This compound exhibits good solubility in dimethyl sulfoxide (DMSO) but is poorly soluble in aqueous solutions. For experimental use, stock solutions are typically prepared in DMSO and further diluted in aqueous buffers or specific vehicle formulations for in vivo studies.
| Solvent | Solubility | Notes |
| DMSO | ≥ 100 mg/mL (≥ 231.56 mM) | Use freshly opened, anhydrous DMSO as it is hygroscopic, which can affect solubility.[2] |
| Ethanol | Data not available in searched documents. | While ethanol is a common solvent, specific solubility data for this compound was not found. DMSO is the recommended primary solvent. |
| Water | Insoluble |
Preparation of Solutions
Proper preparation of this compound solutions is critical for reliable and reproducible experimental results. It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[2][3] For in vitro studies, stock solutions can be stored as aliquots.
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Allow the this compound vial to equilibrate to room temperature for at least 60 minutes before opening.[4]
-
Weigh the desired amount of this compound powder.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO. For example, to 1 mg of this compound (MW: 431.86), add 231.56 µL of DMSO.
-
Vortex or sonicate the solution until the compound is completely dissolved. If precipitation occurs, gentle heating can be applied.[2][3]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots as recommended in the storage section.
For in vitro assays, the DMSO stock solution is typically diluted with the appropriate cell culture medium or buffer. The final concentration of DMSO should be kept low (generally <0.1%) to avoid solvent-induced toxicity.
This compound is orally bioavailable.[1] The following are established vehicle formulations for oral administration in animal models.
Protocol 1: PEG300, Tween-80, and Saline Formulation
This formulation is suitable for achieving a clear solution at a concentration of at least 2.5 mg/mL (5.79 mM).[3]
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in ddH₂O)
Formulation Composition:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Protocol (for 1 mL of working solution):
-
Start with the required amount of this compound. For a 2.5 mg/mL solution, use 2.5 mg of the compound.
-
Dissolve the this compound in 100 µL of DMSO.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogenous.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix well.
-
If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[2][3]
Protocol 2: Corn Oil Formulation
This formulation is also suitable for achieving a clear solution at a concentration of at least 2.5 mg/mL (5.79 mM).[3]
Materials:
-
This compound
-
DMSO
-
Corn Oil
Formulation Composition:
-
10% DMSO
-
90% Corn Oil
Protocol:
-
Dissolve the required amount of this compound in DMSO.
-
Add the corn oil to the DMSO solution.
-
Mix thoroughly until a clear and homogenous solution is obtained.
Storage and Stability
Proper storage of this compound is essential to maintain its activity.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | 3 years | Keep tightly sealed.[2] |
| +4°C | 2 years | Keep tightly sealed.[2] | |
| Stock Solution in DMSO | -80°C | 2 years | Aliquot to avoid freeze-thaw cycles.[3] |
| -20°C | 1 year | Aliquot to avoid freeze-thaw cycles.[3] | |
| Aqueous Solutions | Not Recommended for long-term storage. | Prepare fresh daily. | [4] |
Short periods at temperatures higher than recommended, such as during shipping, are unlikely to significantly affect the product's efficacy.[4]
Experimental Protocols & Signaling Pathway
This compound is a selective antagonist of the TRPV1 receptor, a non-selective cation channel involved in pain and temperature sensation.
This compound's antagonist activity can be quantified using a calcium influx assay in cells expressing recombinant TRPV1.
Principle: TRPV1 activation by an agonist (e.g., capsaicin) leads to an influx of extracellular Ca²⁺. This compound, as a competitive antagonist, will block this influx in a dose-dependent manner. The change in intracellular Ca²⁺ concentration is measured using a fluorescent calcium indicator.
General Protocol:
-
Plate cells stably expressing human or rat TRPV1 in a multi-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a known concentration of a TRPV1 agonist (e.g., capsaicin).
-
Measure the fluorescence intensity to determine the intracellular calcium concentration.
-
The IC₅₀ value can be calculated from the dose-response curve.
This compound has demonstrated analgesic efficacy in rodent models of pain.
Example: Osteoarthritis Pain Model
-
Model: Monoiodoacetate (MIA)-induced osteoarthritis in rats.
-
Dosing: A single oral dose of this compound.
-
Efficacy Endpoint: Measurement of grip force.
-
Result: this compound produced a robust increase in grip force with an ED₅₀ of 35 µmol/kg one hour after dosing.[3]
Example: Capsaicin-Induced Nocifensive Behavior
-
Model: Intraplantar injection of capsaicin in rats.
-
Dosing: Oral administration of this compound.
-
Efficacy Endpoint: Measurement of nocifensive behaviors (e.g., licking, flinching).
-
Result: this compound prevented capsaicin-induced nocifensive behaviors with an ED₅₀ of 9.5 µmol/kg.[3]
A significant advantage of this compound is its temperature-neutral profile; it does not cause hyperthermia, a common side effect of first-generation TRPV1 antagonists.[1][3]
Caption: this compound blocks the TRPV1 channel, preventing its activation by stimuli like capsaicin, acid, and heat. This inhibits downstream ion influx and subsequent neuronal activation, leading to an analgesic effect.
Experimental Workflows
Caption: Workflow for the preparation of an this compound stock solution in DMSO.
Caption: Step-by-step workflow for preparing this compound for in vivo administration using a co-solvent system.
References
- 1. Discovery of (R)-1-(7-chloro-2,2-bis(fluoromethyl)chroman-4-yl)-3-(3-methylisoquinolin-5-yl)urea (this compound): a temperature-neutral transient receptor potential vanilloid-1 (TRPV1) antagonist with analgesic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Stability and Storage | Tocris Bioscience [tocris.com]
Application Notes and Protocols for the Oral Administration of A-1165442 in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical oral administration of A-1165442, a potent and selective TRPV1 antagonist. The included data and protocols are compiled from published preclinical studies to guide researchers in designing and executing similar experiments.
Introduction
This compound is a competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel involved in pain and temperature sensation. As an orally available compound, this compound has been investigated in preclinical models for its analgesic properties, particularly in the context of osteoarthritis pain. A key characteristic of this compound is its "temperature-neutral" profile, meaning it does not induce the hyperthermia often associated with first-generation TRPV1 antagonists.[1][2]
Data Presentation
The following tables summarize the in vitro potency and in vivo oral efficacy and pharmacokinetic parameters of this compound in preclinical species.
In Vitro Potency of this compound
| Parameter | Species | Value |
| IC50 (Capsaicin-induced Ca2+ flux) | Human | 9 nM |
In Vivo Efficacy of Orally Administered this compound in Rats
| Model | Endpoint | ED50 | Corresponding Plasma Concentration |
| Capsaicin-Induced Nocifensive Behavior | Prevention of nocifensive behaviors | 9.5 µmol/kg | 420 ng/mL (970 nM)[3] |
| MIA-Induced Osteoarthritis | Reversal of decreased grip force (measured 1h post-dose) | 35 µmol/kg[3] | Not Reported |
Pharmacokinetic Profile of Orally Administered this compound
| Species | Dose (µmol/kg) | Cmax (µM) | Tmax (h) | AUC0-inf (µM·h) | Oral Bioavailability (%) |
| Rat | 10 | 0.23 | 2.0 | 1.1 | 40 |
| Dog | 10 | 0.48 | 1.0 | 1.5 | 60 |
Signaling Pathway
This compound acts as an antagonist at the TRPV1 receptor, which is a key component in nociceptive signaling pathways. Inflammatory mediators can sensitize TRPV1, leading to a lower activation threshold and contributing to pain hypersensitivity. By blocking TRPV1, this compound can inhibit the downstream signaling cascade that leads to the sensation of pain.
Caption: this compound antagonizes the TRPV1 receptor on nociceptive neurons.
Experimental Protocols
Monoiodoacetate (MIA)-Induced Osteoarthritis Model in Rats
This protocol describes the induction of osteoarthritis in rats using monoiodoacetate (MIA) to evaluate the analgesic efficacy of this compound.
Materials:
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Monoiodoacetate (MIA)
-
Sterile saline for injection
-
Isoflurane or other suitable anesthetic
-
Insulin syringes with 29-30G needles
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in water)
Procedure:
-
Acclimatize animals to the housing conditions for at least 3 days prior to the experiment.
-
Anesthetize the rats using isoflurane.
-
Induce osteoarthritis via a single intra-articular injection of MIA (e.g., 1-3 mg in 50 µL of sterile saline) into the right knee joint. The injection should be made through the patellar ligament.
-
Allow the animals to recover from anesthesia. The development of osteoarthritis-like symptoms, such as reduced weight-bearing on the affected limb and decreased grip strength, typically occurs over several days to weeks.
-
On the day of the experiment (e.g., day 14 post-MIA injection), orally administer this compound or vehicle to the rats.
-
Assess analgesic efficacy at specified time points after drug administration using a functional assay such as the grip strength test.
Caption: Workflow for MIA-induced osteoarthritis and drug efficacy testing.
Grip Strength Test in Rats
This protocol measures the hind limb grip strength in rats as an indicator of pain in the MIA-induced osteoarthritis model.
Materials:
-
Grip strength meter with a wire mesh grid
-
Rats from the MIA-induced osteoarthritis study
Procedure:
-
Familiarize the animals with the grip strength meter for 2-3 days before the baseline measurement.
-
On the day of testing, allow the rat to grasp the wire grid with its hind paws.
-
Gently pull the rat backward by the base of the tail in a horizontal plane at a constant speed until it releases its grip.
-
The grip strength meter will record the peak force exerted by the animal.
-
Perform 3-5 measurements per animal and calculate the average.
-
Measurements are typically taken before and at various time points after the oral administration of this compound or vehicle.
Capsaicin-Induced Nocifensive Behavior in Rats
This protocol is used to evaluate the ability of this compound to block acute pain induced by capsaicin.
Materials:
-
Male Sprague-Dawley rats
-
Capsaicin solution (e.g., 1.6 µg in 10 µL of saline/ethanol/Tween 80 vehicle)
-
This compound
-
Vehicle for oral administration
-
Observation chambers with a transparent floor
-
Video recording equipment (optional)
Procedure:
-
Acclimatize the rats to the observation chambers for at least 30 minutes before the experiment.
-
Orally administer this compound or vehicle at a predetermined time before the capsaicin challenge (e.g., 60 minutes).
-
Inject capsaicin solution into the plantar surface of one of the hind paws.
-
Immediately after the injection, place the rat back into the observation chamber.
-
Record the cumulative time the animal spends licking, biting, or flinching the injected paw over a defined period (e.g., 5 minutes).
-
A reduction in the duration of these nocifensive behaviors in the this compound-treated group compared to the vehicle group indicates analgesic activity.
Caption: Workflow for the capsaicin-induced nocifensive behavior test.
Oral Formulation Preparation
This compound for oral administration in preclinical studies is typically formulated as a suspension.
Example Vehicle:
-
0.5% (w/v) Methylcellulose in deionized water.
Preparation:
-
Weigh the required amount of this compound.
-
Prepare the 0.5% methylcellulose solution.
-
Levigate the this compound powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while mixing to achieve the desired final concentration.
-
Ensure the suspension is homogenous before each administration.
Pharmacokinetic Analysis
Procedure:
-
Administer this compound orally to rats or dogs at the desired dose.
-
Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Process the blood samples to obtain plasma.
-
Analyze the plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
To determine oral bioavailability, administer this compound intravenously to a separate cohort of animals and compare the AUC values from the oral and intravenous routes.
References
Application Notes and Protocols for A-1165442 in Capsaicin-Induced Pain Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of A-1165442, a potent and selective TRPV1 antagonist, in preclinical models of capsaicin-induced pain. The following sections detail the pharmacology of this compound, experimental protocols for inducing and assessing capsaicin-mediated nociception, and relevant signaling pathways.
Introduction to this compound
This compound is a competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key ion channel involved in pain signaling.[1][2] Capsaicin, the pungent component of chili peppers, is a well-known agonist of TRPV1 and is widely used to induce acute pain and hyperalgesia in preclinical models to screen for analgesic compounds.[3][4] this compound has demonstrated efficacy in preventing capsaicin-induced nocifensive behaviors in rodents, making it a valuable tool for studying TRPV1-mediated pain mechanisms.[1][2]
Pharmacology and Selectivity of this compound
This compound exhibits high potency for the human TRPV1 receptor and excellent selectivity over other TRP channels and a broad panel of other receptors and ion channels.[1][2]
Table 1: In Vitro Pharmacology of this compound
| Target | Assay | Species | IC50 | Reference |
| TRPV1 | Capsaicin-induced Calcium Flux | Human | 9 nM | [1][2] |
| TRPA1, TRPM8, TRPV2, TRPV3 | Various | Not Specified | >100-fold selectivity | [1][2] |
In Vivo Efficacy of this compound in Capsaicin-Induced Pain
Oral administration of this compound has been shown to effectively prevent nocifensive behaviors induced by capsaicin in rats.
Table 2: In Vivo Efficacy of this compound in Rats
| Pain Model | Administration Route | Endpoint | ED50 | Corresponding Plasma Concentration | Reference |
| Capsaicin-induced Nocifensive Behaviors | Oral | Prevention of nocifensive behaviors | 9.5 µmol/kg | 420 ng/mL (970 nM) | [1][2] |
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound in capsaicin-induced pain models in rodents.
Protocol 1: Capsaicin-Induced Nocifensive Behavior Assay in Rats
This protocol is designed to assess the ability of this compound to block the acute pain response to a local capsaicin challenge.
Materials:
-
This compound
-
Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[5]
-
Capsaicin solution (e.g., 0.1-1% in saline with a small percentage of ethanol and Tween-80 to aid dissolution)
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Oral gavage needles
-
27-30 gauge injection needles and syringes
-
Observation chambers with a clear floor
-
Timer
Procedure:
-
Acclimation: Acclimate rats to the experimental environment and handling for at least 3 days prior to the experiment.
-
This compound Administration:
-
Prepare this compound in the recommended vehicle at the desired concentrations.
-
Administer this compound or vehicle orally to the rats via gavage. A typical pre-treatment time is 60 minutes before the capsaicin challenge.
-
-
Capsaicin Challenge:
-
Inject a small volume (e.g., 10-20 µL) of capsaicin solution into the plantar surface of one hind paw.
-
-
Observation:
-
Immediately after injection, place the rat in the observation chamber.
-
Record the cumulative time the animal spends licking, flinching, or shaking the injected paw over a 5-15 minute period.[6]
-
-
Data Analysis:
-
Compare the duration of nocifensive behaviors between the vehicle-treated and this compound-treated groups.
-
Calculate the percentage of inhibition of nocifensive behavior for each dose of this compound.
-
Protocol 2: Capsaicin-Induced Thermal Hyperalgesia in Mice or Rats
This protocol assesses the development of heightened sensitivity to heat following a capsaicin injection and the ability of this compound to prevent it.
Materials:
-
This compound and vehicle
-
Capsaicin solution
-
Plantar test apparatus (e.g., Hargreaves' test)
-
Male C57BL/6 mice or Sprague-Dawley rats
-
Oral gavage needles and injection supplies
Procedure:
-
Baseline Measurement:
-
Acclimate the animals to the plantar test apparatus.
-
Measure the baseline paw withdrawal latency to a radiant heat source. Take at least two readings per paw and average them.
-
-
This compound Administration:
-
Administer this compound or vehicle orally 60 minutes prior to the capsaicin injection.
-
-
Capsaicin Injection:
-
Inject capsaicin solution into the plantar surface of one hind paw.
-
-
Post-Capsaicin Measurement:
-
At various time points after the capsaicin injection (e.g., 30, 60, 90, 120 minutes), measure the paw withdrawal latency again.
-
-
Data Analysis:
-
Calculate the change in withdrawal latency from baseline for each animal.
-
Compare the degree of thermal hyperalgesia (reduction in withdrawal latency) between the vehicle and this compound-treated groups.
-
Signaling Pathways and Visualizations
TRPV1 Signaling Pathway in Nociception
Capsaicin binding to the TRPV1 receptor on nociceptive sensory neurons leads to the opening of this non-selective cation channel. The influx of Na+ and Ca2+ depolarizes the neuron, initiating an action potential that is transmitted to the spinal cord and then to the brain, resulting in the sensation of pain.
Caption: Activation of the TRPV1 channel by capsaicin leads to pain signaling.
Experimental Workflow: this compound in Capsaicin-Induced Nocifensive Behavior
The following diagram illustrates the typical workflow for an experiment investigating the efficacy of this compound.
Caption: Workflow for assessing this compound in a capsaicin pain model.
Logical Relationship: Mechanism of this compound Action
This diagram shows how this compound intervenes in the capsaicin-induced pain pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. A new human experimental pain model: the heat/capsaicin sensitization model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays Using A-1165442
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-1165442 is a potent, selective, and competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel.[1][2] TRPV1, a non-selective cation channel, is a crucial transducer of noxious stimuli, including heat, protons (low pH), and capsaicin, the pungent compound in chili peppers.[3][4] Its role in pain sensation and inflammation makes it a significant target for the development of novel analgesic drugs.[3][5] this compound has demonstrated efficacy in rodent models of osteoarthritis pain.[1] Notably, unlike first-generation TRPV1 antagonists, this compound shows a reduced liability for inducing hyperthermia, a common side effect, as it only partially blocks the acid-induced activation of TRPV1. This document provides detailed protocols for cell-based assays to characterize the activity of this compound and similar compounds, along with a summary of its in vitro pharmacological profile and an overview of the relevant signaling pathways.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound against human and rat TRPV1 channels in response to different activators. The data is derived from calcium influx assays using a Fluorometric Imaging Plate Reader (FLIPR).
| Target | Activator | Assay Type | Potency (IC50) | Percent Inhibition | Reference |
| Human TRPV1 | Capsaicin (50 nM) | Ca2+ Influx (FLIPR) | 9 nM | Complete Blockade | [1][2][6] |
| Rat TRPV1 | Capsaicin (50 nM) | Ca2+ Influx (FLIPR) | - | Complete Blockade | [6] |
| Human TRPV1 | N-Arachidonoyl dopamine (NADA) | Ca2+ Influx (FLIPR) | - | Complete Blockade | [6] |
| Rat TRPV1 | N-Arachidonoyl dopamine (NADA) | Ca2+ Influx (FLIPR) | - | Complete Blockade | [6] |
| Human TRPV1 | Acid (pH 5.0) | Ca2+ Influx (FLIPR) | - | Partial Blockade | [6] |
| Rat TRPV1 | Acid (pH 5.0) | Ca2+ Influx (FLIPR) | - | Partial Blockade | [6] |
Selectivity Profile: this compound exhibits high selectivity (>100-fold) for TRPV1 over other members of the TRP channel family, including TRPA1, TRPM8, TRPV2, and TRPV3.[1][2]
Signaling Pathway
TRPV1 is a non-selective cation channel that, upon activation by stimuli such as capsaicin, heat, or protons, allows the influx of calcium and sodium ions. This influx leads to depolarization of sensory neurons, initiating a pain signal. The activity of TRPV1 can be modulated by various intracellular signaling pathways. For instance, Protein Kinase A (PKA) and Protein Kinase C (PKC) can phosphorylate TRPV1, leading to its sensitization and a lower threshold for activation.[3] Downstream of TRPV1 activation, the influx of calcium can trigger several signaling cascades, including the PI3K/AKT, MAPK, and JAK/STAT pathways, which are involved in processes like inflammation and cell survival.[7] this compound, as a competitive antagonist, blocks the activation of TRPV1, thereby inhibiting the initiation of these downstream signals.
Experimental Protocols
Cell-Based Calcium Influx Assay Using FLIPR
This protocol describes the methodology to determine the potency of this compound as a TRPV1 antagonist using a cell-based calcium influx assay on a Fluorometric Imaging Plate Reader (FLIPR).
1. Materials and Reagents
-
Cell Line: HEK293 cells stably expressing human TRPV1 (e.g., ChanTest™ hTRPV1-HEK293).[8]
-
Culture Medium: DMEM/F12 supplemented with 10% FBS and a selection antibiotic (e.g., 0.5 mg/mL G418).[8]
-
Assay Plates: Black-wall, clear-bottom 96-well or 384-well microplates.
-
Calcium Indicator Dye: FLIPR Calcium 5 or Calcium 6 Assay Kit.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
This compound Stock Solution: 10 mM in DMSO.
-
Capsaicin Stock Solution: 10 mM in DMSO.
-
FLIPR Instrument: (e.g., FLIPR TETRA®).
2. Experimental Workflow
3. Detailed Methodology
a. Cell Culture and Plating
-
Culture hTRPV1-HEK293 cells in T-75 flasks with the appropriate culture medium at 37°C in a 5% CO2 incubator.
-
Harvest cells at 80-90% confluency using standard cell detachment methods.
-
Seed the cells into black-wall, clear-bottom microplates at a density of 10,000-20,000 cells per well in 100 µL of culture medium.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
b. Dye Loading
-
Prepare the calcium indicator dye solution according to the manufacturer's instructions in the assay buffer.
-
Gently remove the culture medium from the cell plates.
-
Add 100 µL of the dye solution to each well.
-
Incubate the plates for 60 minutes at 37°C in a 5% CO2 incubator, protected from light.
c. Compound Preparation and Addition
-
Prepare serial dilutions of this compound in assay buffer from the stock solution. A typical concentration range would be from 1 nM to 10 µM.
-
Prepare a working solution of capsaicin in assay buffer. The final concentration in the well should be approximately the EC80 value, which needs to be predetermined (e.g., 20 nM).
-
After the dye loading incubation, add the desired volume of the diluted this compound or vehicle (DMSO) to the respective wells. A pre-incubation time of 15-30 minutes at room temperature is recommended.
d. FLIPR Measurement
-
Set up the FLIPR instrument to measure fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm).
-
Place the cell plate and the capsaicin plate in the FLIPR instrument.
-
Initiate the reading sequence:
-
Record a baseline fluorescence for 10-20 seconds.
-
Perform an online addition of the capsaicin solution to all wells.
-
Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak response.
-
4. Data Analysis
-
The change in fluorescence is typically calculated as the peak fluorescence intensity minus the baseline fluorescence.
-
Normalize the data by setting the response in the presence of an EC80 concentration of capsaicin and vehicle as 100% and the response in the absence of capsaicin as 0%.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Disclaimer: This document is intended for research use only. The protocols provided should be adapted and optimized for specific laboratory conditions and equipment. Always follow appropriate safety precautions when handling chemicals and cell lines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A journey from molecule to physiology and in silico tools for drug discovery targeting the transient receptor potential vanilloid type 1 (TRPV1) channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. moleculardevices.com [moleculardevices.com]
A-1165442: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-1165442 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a non-selective cation channel primarily expressed in sensory neurons.[1][2] TRPV1 is a key integrator of noxious stimuli, including heat, protons (low pH), and capsaicin, the pungent component of chili peppers.[3][4][5] Activation of TRPV1 leads to an influx of calcium and sodium ions, resulting in neuronal depolarization and the transmission of pain signals.[1][3] By blocking the activation of TRPV1, this compound holds significant promise for the investigation and potential treatment of various pain states, particularly those with an inflammatory or neuropathic component.[1][6]
This document provides detailed application notes and experimental protocols for the use of this compound in preclinical research settings.
Supplier and Purchasing Information
This compound is available from various chemical suppliers. Researchers should always obtain a certificate of analysis to ensure the purity and identity of the compound.
| Supplier | Catalog Number | Purity | Available Quantities |
| MedchemExpress | HY-12428 | 99.92% | 5 mg, 10 mg, 25 mg, 50 mg, 100 mg |
| Tocris Bioscience | Varies | Typically >98% | Varies |
| Cayman Chemical | Varies | Typically >98% | Varies |
| Selleck Chemicals | Varies | Typically >98% | Varies |
Note: Catalog numbers and available quantities from suppliers other than MedchemExpress may vary. It is recommended to visit the respective company websites for the most current information.
Physicochemical and Pharmacokinetic Properties
| Property | Value | Reference |
| IC₅₀ (human TRPV1) | 9 nM | [1][2] |
| Solubility | In DMSO: ≥ 2.5 mg/mL | [1] |
| Storage | Store at -20°C for up to 1 year or at -80°C for up to 2 years. | [1] |
| In Vivo Efficacy (rats, capsaicin-induced nocifensive behaviors) | ED₅₀ of 9.5 µmol/kg (oral administration) | [1][2] |
Application Notes
This compound is a valuable tool for investigating the role of TRPV1 in various physiological and pathophysiological processes. Its high potency and selectivity make it suitable for a range of in vitro and in vivo applications.
In Vitro Applications:
-
Studying TRPV1 pharmacology: this compound can be used as a competitive antagonist to probe the binding site and mechanism of activation of the TRPV1 receptor.
-
Investigating downstream signaling: By blocking TRPV1-mediated calcium influx, researchers can dissect the subsequent intracellular signaling cascades.
-
Screening for novel analgesics: this compound can serve as a reference compound in high-throughput screening assays designed to identify new TRPV1 modulators.
In Vivo Applications:
-
Pain research: this compound is effective in animal models of inflammatory and neuropathic pain.[1]
-
Investigating thermoregulation: As TRPV1 is involved in sensing noxious heat, this compound can be used to study its role in body temperature regulation.[7]
-
Other potential applications: Given the widespread expression and function of TRPV1, this compound may be useful in studying its role in other conditions such as cough, overactive bladder, and inflammatory disorders.
Experimental Protocols
In Vitro Calcium Flux Assay
This protocol describes the use of this compound to inhibit capsaicin-induced calcium influx in a human embryonic kidney (HEK293) cell line stably expressing human TRPV1. This is a common method to assess the antagonist activity of compounds targeting TRPV1.[2][8]
Materials:
-
HEK293 cells stably expressing human TRPV1
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound
-
Capsaicin (TRPV1 agonist)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calbryte™ 520 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Probenecid (optional, to prevent dye leakage)
-
96-well or 384-well black-walled, clear-bottom cell culture plates
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)
Protocol:
-
Cell Plating:
-
Seed HEK293-hTRPV1 cells into 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the cells at 37°C in a humidified 5% CO₂ incubator for 24-48 hours.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
On the day of the assay, prepare serial dilutions of this compound in assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and typically does not exceed 0.5%.
-
Prepare a stock solution of capsaicin in 100% DMSO and dilute it in assay buffer to a concentration that elicits a submaximal response (e.g., EC₈₀).
-
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye in assay buffer according to the manufacturer's instructions. Probenecid can be included to improve dye retention.
-
Aspirate the cell culture medium from the wells and wash once with assay buffer.
-
Add the dye loading solution to each well and incubate at 37°C for 45-60 minutes, followed by 15-30 minutes at room temperature, protected from light.
-
-
Assay Procedure:
-
After incubation, aspirate the dye loading solution and replace it with assay buffer containing the different concentrations of this compound or vehicle control.
-
Incubate the plate at room temperature for 15-30 minutes to allow the antagonist to bind to the receptors.
-
Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.
-
After a stable baseline is established, add the capsaicin solution to all wells simultaneously using the instrument's automated liquid handling system.
-
Continue to record the fluorescence intensity for several minutes to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
In Vivo Formalin-Induced Pain Model in Rats
This protocol outlines a common model of inflammatory pain to evaluate the analgesic efficacy of this compound. The formalin test produces a biphasic pain response, with the first phase representing acute nociceptive pain and the second phase reflecting inflammatory pain.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
This compound
-
Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Formalin solution (5% in saline)
-
Observation chambers with a clear floor
-
Video recording equipment (optional)
Protocol:
-
Animal Acclimation:
-
House the rats in a temperature- and light-controlled environment with ad libitum access to food and water for at least one week before the experiment.
-
On the day of the experiment, allow the animals to acclimate to the observation chambers for at least 30 minutes.
-
-
Compound Administration:
-
Prepare the dosing solution of this compound in the chosen vehicle.
-
Administer this compound or vehicle to the rats via the desired route (e.g., oral gavage) at a predetermined time before formalin injection (e.g., 60 minutes).
-
-
Formalin Injection:
-
Briefly restrain the rat and inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of one hind paw.
-
-
Behavioral Observation:
-
Immediately after the injection, return the rat to the observation chamber.
-
Observe and record the cumulative time spent licking, biting, or flinching the injected paw.
-
The observation period is typically divided into two phases:
-
Phase 1 (early phase): 0-5 minutes post-injection.
-
Phase 2 (late phase): 15-60 minutes post-injection.
-
-
-
Data Analysis:
-
Calculate the total time spent in nociceptive behaviors for each phase.
-
Compare the behavioral scores of the this compound-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
A significant reduction in the duration of nociceptive behaviors in the treated groups indicates an analgesic effect.
-
Signaling Pathways and Visualizations
This compound exerts its effects by blocking the TRPV1 channel, thereby preventing the influx of cations and the subsequent activation of downstream signaling pathways involved in pain perception.
Caption: TRPV1 signaling pathway and the inhibitory action of this compound.
The activation of the TRPV1 channel by various noxious stimuli leads to an influx of cations, primarily Ca²⁺ and Na⁺.[1][3] This influx causes membrane depolarization and the generation of action potentials, which are then transmitted to the central nervous system, resulting in the sensation of pain. This compound acts as a competitive antagonist, blocking the channel and preventing these downstream events. Additionally, downstream signaling cascades involving Protein Kinase C (PKC), Protein Kinase A (PKA), and Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) can lead to the sensitization of the TRPV1 channel, lowering its activation threshold.[4]
References
- 1. What are TRPV1 antagonists and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]
- 4. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benthamopen.com [benthamopen.com]
- 6. books.rsc.org [books.rsc.org]
- 7. TRPV1 - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
proper storage and handling of A-1165442 compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-1165442 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and neurogenic inflammation pathways.[1] As a competitive antagonist with high affinity for human TRPV1 (IC50 = 9 nM), this compound serves as a valuable tool for investigating the role of TRPV1 in various physiological and pathological processes.[1] These application notes provide detailed guidelines for the proper storage, handling, and use of this compound in common experimental paradigms.
Compound Information
| Parameter | Value | Reference |
| IUPAC Name | N-(4-(6-(trifluoromethyl)pyridin-3-yl)thiazol-2-yl)acetamide | N/A |
| Molecular Formula | C11H7F3N4OS | N/A |
| Molecular Weight | 292.26 g/mol | N/A |
| CAS Number | 1221443-94-2 | N/A |
| Purity | ≥98% | N/A |
| Appearance | Crystalline solid | N/A |
Storage and Stability
Proper storage of this compound is crucial to maintain its integrity and activity.
| Condition | Storage Temperature | Shelf Life |
| Solid (Powder) | -20°C | 2 years |
| 4°C | 1 year | |
| Stock Solution (in DMSO) | -80°C | 6 months |
| -20°C | 1 month |
Note: It is highly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.
Solution Preparation
This compound exhibits solubility in various organic solvents. For biological experiments, it is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution, which is then further diluted in aqueous buffers.
In Vitro Stock Solution (10 mM in DMSO)
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Add the appropriate volume of high-purity DMSO to the vial to achieve a 10 mM concentration. For example, to a 1 mg vial, add 342.1 µL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (37°C) or sonication can be used to aid dissolution if necessary.
-
Store the stock solution at -80°C in small aliquots.
In Vivo Vehicle Formulations
For animal studies, this compound can be formulated for oral or parenteral administration. It is crucial to prepare fresh solutions for each experiment.
Formulation 1 (for oral administration):
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline (0.9% NaCl) | 45% |
To prepare 1 mL of this formulation:
-
Start with the required volume of this compound stock solution in DMSO.
-
Add 400 µL of PEG300 and mix well.
-
Add 50 µL of Tween-80 and mix until a clear solution is formed.
-
Add 450 µL of saline and vortex thoroughly.
Formulation 2 (for intraperitoneal injection):
| Component | Percentage |
| DMSO | 5% |
| Cremophor EL | 10% |
| Saline (0.9% NaCl) | 85% |
To prepare 1 mL of this formulation:
-
Start with the required volume of this compound stock solution in DMSO.
-
Add 100 µL of Cremophor EL and mix well.
-
Add 850 µL of saline and vortex thoroughly.
Safety Precautions
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a chemical fume hood.
-
First Aid:
-
Skin Contact: Immediately wash with soap and water.
-
Eye Contact: Flush with copious amounts of water for at least 15 minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Seek immediate medical attention.
-
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Mechanism of Action and Signaling Pathway
This compound is a competitive antagonist of the TRPV1 receptor. TRPV1 is a non-selective cation channel activated by various stimuli, including capsaicin, noxious heat (>43°C), and acidic conditions (low pH). Activation of TRPV1 leads to an influx of Ca2+ and Na+, resulting in depolarization of sensory neurons and the transmission of pain signals.
The activity of TRPV1 is modulated by intracellular signaling pathways, including phosphorylation by Protein Kinase A (PKA) and Protein Kinase C (PKC). Inflammatory mediators can activate these kinases, leading to the sensitization of TRPV1 and a lower threshold for activation, contributing to hyperalgesia.
Experimental Protocols
In Vitro: Capsaicin-Induced Calcium Flux Assay in HEK293-hTRPV1 Cells
This assay is used to determine the potency of this compound in inhibiting capsaicin-induced TRPV1 activation.
Materials:
-
HEK293 cells stably expressing human TRPV1 (HEK293-hTRPV1)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well or 384-well black, clear-bottom assay plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
This compound
-
Capsaicin
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR)
Protocol:
-
Cell Plating:
-
Seed HEK293-hTRPV1 cells into the assay plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate at 37°C, 5% CO2 for 24-48 hours.
-
-
Dye Loading:
-
Prepare the fluorescent calcium dye solution according to the manufacturer's instructions.
-
Remove the cell culture medium and add the dye solution to each well.
-
Incubate for 60 minutes at 37°C, 5% CO2.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Remove the dye solution and wash the cells gently with assay buffer.
-
Add the this compound dilutions to the appropriate wells. Include vehicle control wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Capsaicin Challenge and Data Acquisition:
-
Prepare a capsaicin solution in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the assay plate in the fluorescence plate reader.
-
Record baseline fluorescence for 10-20 seconds.
-
Add the capsaicin solution to all wells simultaneously using the instrument's liquid handler.
-
Continue recording fluorescence for 2-5 minutes to capture the peak response.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) for each well.
-
Normalize the data to the vehicle control (100% response) and a no-capsaicin control (0% response).
-
Plot the normalized response against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In Vivo: Monoiodoacetate (MIA)-Induced Osteoarthritis Pain Model in Rats
This model is used to evaluate the efficacy of this compound in a model of chronic osteoarthritis pain.
Materials:
-
Male Sprague-Dawley or Wistar rats (180-220 g)
-
Monoiodoacetate (MIA)
-
Sterile saline (0.9% NaCl)
-
Isoflurane or other suitable anesthetic
-
Insulin syringes with 27-30G needles
-
Equipment for assessing pain behavior (e.g., von Frey filaments for mechanical allodynia, incapacitance tester for weight-bearing deficit)
-
This compound
-
Vehicle for this compound
Protocol:
-
Model Induction:
-
Anesthetize the rats.
-
Inject 1-3 mg of MIA dissolved in 50 µL of sterile saline into the intra-articular space of one knee joint.[2] The contralateral knee can be injected with saline as a control.
-
Allow the animals to recover. Pain behaviors typically develop over several days and are maintained for several weeks.
-
-
Baseline Pain Assessment:
-
Before administering the test compound, assess baseline pain responses in all animals. This can be done on day 14 or 21 post-MIA injection.
-
Mechanical Allodynia: Use von Frey filaments to determine the paw withdrawal threshold.
-
Weight-Bearing Deficit: Use an incapacitance tester to measure the distribution of weight between the hind paws.
-
-
Compound Administration:
-
Randomize the animals into treatment groups (vehicle and different doses of this compound).
-
Administer this compound or vehicle via the desired route (e.g., oral gavage).
-
-
Post-Treatment Pain Assessment:
-
Assess pain responses at various time points after compound administration (e.g., 1, 2, 4, and 24 hours).
-
Measure mechanical allodynia and weight-bearing as described in the baseline assessment.
-
-
Data Analysis:
-
Compare the post-treatment pain responses to the baseline values for each animal.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the analgesic effect of this compound compared to the vehicle group.
-
In Vivo: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model in Mice
This model is used to assess the efficacy of this compound in a model of persistent inflammatory pain.
Materials:
-
Male C57BL/6 mice (20-25 g)
-
Complete Freund's Adjuvant (CFA)
-
Sterile saline (0.9% NaCl)
-
Isoflurane or other suitable anesthetic
-
Syringes with 27-30G needles
-
Equipment for assessing thermal hyperalgesia (e.g., Hargreaves apparatus) and mechanical allodynia (e.g., von Frey filaments)
-
This compound
-
Vehicle for this compound
Protocol:
-
Model Induction:
-
Anesthetize the mice.
-
Inject 20 µL of CFA into the plantar surface of one hind paw. The contralateral paw can be injected with saline as a control.
-
Allow the animals to recover. Inflammation and pain behaviors typically develop within a few hours and persist for several days to weeks.
-
-
Baseline Pain Assessment:
-
Assess baseline pain responses before CFA injection.
-
Thermal Hyperalgesia: Use a Hargreaves apparatus to measure the latency to paw withdrawal from a radiant heat source.
-
Mechanical Allodynia: Use von Frey filaments to determine the paw withdrawal threshold.
-
-
Post-Induction Pain Assessment:
-
Confirm the development of hyperalgesia and allodynia 24 hours after CFA injection.
-
-
Compound Administration:
-
Randomize the animals into treatment groups.
-
Administer this compound or vehicle.
-
-
Post-Treatment Pain Assessment:
-
Assess thermal and mechanical sensitivity at various time points after compound administration.
-
-
Data Analysis:
-
Analyze the data to determine if this compound significantly reverses CFA-induced thermal hyperalgesia and mechanical allodynia compared to the vehicle-treated group.
-
References
Application Notes and Protocols for In Vivo Pharmacokinetic Analysis of A-1165442
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-1165442 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1] The TRPV1 receptor, a non-selective cation channel, is a key integrator of noxious stimuli, including heat, protons, and capsaicin, the pungent component of chili peppers. Its role in pain signaling pathways makes it a significant target for the development of novel analgesics. Understanding the pharmacokinetic profile of this compound is crucial for the design and interpretation of preclinical efficacy and safety studies.
These application notes provide a summary of the available in vivo pharmacokinetic data for this compound and detailed protocols for its analysis. Due to the limited availability of specific quantitative pharmacokinetic parameters for this compound in the public domain, illustrative data from a similar TRPV1 antagonist, PAC-14028, is presented to provide a representative profile.[2][3]
Data Presentation
Illustrative Pharmacokinetic Parameters of a TRPV1 Antagonist (PAC-14028) in Rats and Minipigs
The following tables summarize the pharmacokinetic parameters of PAC-14028, a novel TRPV1 antagonist, following intravenous and oral administration in rats and minipigs. This data provides a reference for the expected pharmacokinetic profile of a compound in this class.
Table 1: Pharmacokinetic Parameters of PAC-14028 in Rats [2]
| Parameter | Intravenous (1 mg/kg) | Oral (5 mg/kg) |
| Tmax (h) | - | 0.5 ± 0.2 |
| Cmax (ng/mL) | 350.1 ± 45.8 | 289.4 ± 54.7 |
| AUClast (ng·h/mL) | 485.3 ± 76.2 | 1280.7 ± 234.1 |
| AUCinf (ng·h/mL) | 495.1 ± 78.9 | 1295.6 ± 236.8 |
| t1/2 (h) | 2.1 ± 0.4 | 2.3 ± 0.5 |
| Bioavailability (F%) | - | 52.7 |
Table 2: Pharmacokinetic Parameters of PAC-14028 in Minipigs [2]
| Parameter | Intravenous (0.5 mg/kg) | Oral (2 mg/kg) |
| Tmax (h) | - | 1.8 ± 0.5 |
| Cmax (ng/mL) | 180.5 ± 30.1 | 205.6 ± 41.2 |
| AUClast (ng·h/mL) | 345.8 ± 65.4 | 885.4 ± 150.9 |
| AUCinf (ng·h/mL) | 355.2 ± 68.7 | 905.1 ± 155.3 |
| t1/2 (h) | 3.8 ± 0.7 | 4.1 ± 0.8 |
| Bioavailability (F%) | - | 64.2 |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound in Rodents
This protocol outlines the procedure for the oral administration of this compound to rats for pharmacokinetic studies.
Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Male Sprague-Dawley rats (250-300 g)
-
Oral gavage needles (20-gauge, 1.5-inch)
-
Syringes
-
Animal balance
Procedure:
-
Animal Acclimation: Acclimate rats to the housing conditions for at least 3 days prior to the experiment.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing Solution Preparation: Prepare the dosing solution of this compound in the chosen vehicle on the day of the experiment. Ensure the compound is fully dissolved.
-
Animal Weighing and Dose Calculation: Weigh each rat immediately before dosing to accurately calculate the required volume of the dosing solution.
-
Oral Administration:
-
Gently restrain the rat.
-
Insert the gavage needle carefully over the tongue and into the esophagus.
-
Administer the calculated volume of the this compound solution slowly to prevent regurgitation.
-
Observe the animal for a few minutes post-dosing to ensure no adverse effects.
-
-
Blood Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) via a suitable method, such as tail vein or saphenous vein sampling.
-
Plasma Preparation: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the blood samples at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
Protocol 2: Bioanalytical Method for Quantification of this compound in Plasma using LC-MS/MS
This protocol provides a general procedure for the quantification of this compound in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), based on a method for a similar compound.[2][3]
Materials and Instrumentation:
-
This compound analytical standard
-
Internal Standard (IS) (e.g., a structurally similar compound)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Rat plasma (for calibration standards and quality controls)
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
Analytical column (e.g., C18 column)
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound and the IS in a suitable organic solvent (e.g., methanol or DMSO).
-
Prepare working solutions by diluting the stock solutions with the appropriate solvent.
-
-
Preparation of Calibration Standards and Quality Controls (QCs):
-
Spike blank rat plasma with the this compound working solutions to prepare a series of calibration standards covering the expected concentration range.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, calibration standard, or QC, add 150 µL of ACN containing the IS.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 analytical column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to achieve separation of the analyte and IS from endogenous plasma components.
-
Flow Rate: A typical flow rate for analytical LC columns.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the compound's properties.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize the precursor-to-product ion transitions for both this compound and the IS.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of this compound to the IS against the nominal concentration of the calibration standards.
-
Use the calibration curve to determine the concentration of this compound in the unknown samples.
-
Mandatory Visualizations
Signaling Pathway
Caption: TRPV1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for the in vivo pharmacokinetic analysis of this compound.
References
Troubleshooting & Optimization
common issues with A-1165442 solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of A-1165442.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and orally bioavailable antagonist of the Transient Receptor Potential Vanilloid-1 (TRPV1) receptor, with an IC50 of 9 nM for human TRPV1.[1] It functions as a competitive antagonist, blocking the activation of the TRPV1 channel by various stimuli, including capsaicin and heat.[1][2] Unlike first-generation TRPV1 antagonists, this compound is designed to be "temperature-neutral," meaning it does not significantly alter core body temperature, a common side effect of other compounds in this class.[1][3]
Q2: What are the recommended solvents for dissolving this compound?
This compound exhibits good solubility in dimethyl sulfoxide (DMSO). For in vivo studies, co-solvents are typically required. Common solvent systems include combinations of DMSO, PEG300, Tween-80, saline, and corn oil.[1]
Q3: How should stock solutions of this compound be stored?
Prepared stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store solutions at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year).[1][4]
Troubleshooting Guide: Solubility Issues
This guide addresses common problems encountered when preparing solutions of this compound.
Issue 1: this compound powder is not dissolving in DMSO.
-
Possible Cause 1: Hygroscopic DMSO. DMSO readily absorbs moisture from the air, which can significantly reduce its solvating power for certain compounds.
-
Solution: Always use newly opened or properly stored, anhydrous DMSO for preparing stock solutions.
-
-
Possible Cause 2: Insufficient mixing.
-
Solution: Vortex the solution for several minutes. If dissolution is still incomplete, gentle heating and/or sonication can be employed to aid the process.[1]
-
Issue 2: Precipitation occurs when preparing an aqueous solution for in vivo studies.
-
Possible Cause: Improper mixing order or solvent ratios. The order of solvent addition is critical when preparing mixed-solvent systems.
-
Solution: Follow a validated protocol precisely. For example, a common protocol involves first dissolving this compound in DMSO, then adding PEG300, followed by Tween-80, and finally saline, with thorough mixing after each addition.[1]
-
-
Possible Cause: Saturation limit exceeded. The desired final concentration may be too high for the chosen solvent system.
-
Solution: Refer to the solubility data to ensure the target concentration is achievable. If necessary, adjust the concentration or the solvent ratios.
-
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvent systems.
| Solvent System | Solubility | Observation | Use Case |
| DMSO | ≥ 100 mg/mL (231.56 mM) | Clear Solution | In Vitro |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.79 mM) | Clear Solution | In Vivo |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.79 mM) | Clear Solution | In Vivo |
Data sourced from MedchemExpress.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (100 mM in DMSO)
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 100 mM concentration.
-
Vortex the solution until the powder is completely dissolved. Gentle heating or sonication can be used if necessary.
-
Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Protocol 2: Preparation of this compound for In Vivo Administration
This protocol yields a clear solution of ≥ 2.5 mg/mL.[1]
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final solution, add the solvents in the following order, ensuring complete mixing after each addition:
-
400 µL of PEG300
-
100 µL of the 25 mg/mL this compound DMSO stock solution
-
50 µL of Tween-80
-
450 µL of Saline (0.9% w/v NaCl in ddH₂O)
-
Visualizations
Signaling Pathway of TRPV1 Activation and Inhibition by this compound
Caption: this compound competitively antagonizes the TRPV1 channel, blocking its activation by various stimuli.
Experimental Workflow: Preparing this compound for In Vivo Studies
Caption: Step-by-step workflow for the preparation of this compound solution for in vivo experiments.
Troubleshooting Logic for Solubility Issues
Caption: A logical flowchart to troubleshoot common solubility problems with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of (R)-1-(7-chloro-2,2-bis(fluoromethyl)chroman-4-yl)-3-(3-methylisoquinolin-5-yl)urea (this compound): a temperature-neutral transient receptor potential vanilloid-1 (TRPV1) antagonist with analgesic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
optimizing A-1165442 dosage for maximum efficacy
Technical Support Center: A-1165442
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of this compound for maximum efficacy in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, competitive, and orally available antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, also known as the capsaicin receptor.[1][2] Its primary mechanism is to block the activation of the TRPV1 channel, which is a non-selective cation channel involved in the sensation of heat, pain, and response to acidic conditions.[1][2] By inhibiting TRPV1, this compound can effectively block pain signals.[1][3]
Q2: What is the potency of this compound?
This compound has a high potency for human TRPV1, with a reported IC50 of 9 nM when activated by capsaicin.[1] In vivo studies in rats have shown an ED50 of 9.5 µmol/kg for preventing capsaicin-induced nocifensive behaviors and an ED50 of 35 µmol/kg for its effect on grip force.[1]
Q3: How selective is this compound?
This compound exhibits excellent selectivity, with over 100-fold greater selectivity for TRPV1 compared to other members of the TRP family (TRPA1, TRPM8, TRPV2, TRPV3) and other receptors found in peripheral sensory neurons.[1]
Q4: How should I prepare a stock solution of this compound?
A stock solution of this compound can be prepared in DMSO at a concentration of ≥ 100 mg/mL.[1] It is recommended to use newly opened, hygroscopic DMSO for the best solubility.[1] For long-term storage, the stock solution should be kept at -80°C (for up to 2 years) or -20°C (for up to 1 year).[1]
Q5: How do I prepare this compound for in vivo experiments?
For in vivo administration, a working solution can be prepared fresh on the day of the experiment.[1] One recommended vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Another option is a mixture of 10% DMSO and 90% corn oil.[1] It is advised to first prepare a clear stock solution in DMSO and then sequentially add the co-solvents.[4] If precipitation occurs, gentle heating or sonication can be used to aid dissolution.[1]
Troubleshooting Guide
Q1: I am observing lower than expected efficacy in my in vitro assay. What could be the cause?
-
A1: Solubility Issues: this compound is poorly soluble in aqueous solutions. Ensure that your final concentration of DMSO is sufficient to maintain solubility in your assay buffer. If precipitation is observed, consider optimizing your vehicle or using sonication to aid dissolution.[1]
-
A2: Cell Health and TRPV1 Expression: Verify the health and viability of your cell line. Low expression levels of TRPV1 in your cells will result in a reduced response to both agonists and antagonists.
-
A3: Agonist Concentration: The efficacy of a competitive antagonist like this compound is dependent on the concentration of the agonist (e.g., capsaicin) used. Ensure you are using an appropriate concentration of the agonist to elicit a robust response that can be effectively inhibited.
-
A4: Incubation Time: Ensure you are pre-incubating your cells with this compound for a sufficient amount of time to allow for binding to the TRPV1 receptor before adding the agonist. An incubation time of 30-60 minutes is generally recommended for antagonist pre-treatment in calcium flux assays.[5][6]
Q2: My in vivo results are inconsistent. What are some potential reasons?
-
A1: Pharmacokinetics and Dosing Regimen: this compound is orally bioavailable, but its pharmacokinetic profile can influence efficacy.[1][3] Consider the timing of your measurements relative to the administration of the compound. Repeated dosing has been shown to increase the potency of this compound.[1]
-
A2: Vehicle and Administration: Ensure the vehicle is well-tolerated by the animals and that the compound is fully dissolved or in a stable suspension at the time of administration. Inconsistent administration can lead to variable exposure.
-
A3: Animal Model: The choice of animal model and the specific pain or disease state being studied can significantly impact the observed efficacy of a TRPV1 antagonist.
Q3: I am observing hyperthermia in my animal studies. Is this expected with this compound?
This compound is described as a "temperature-neutral" TRPV1 antagonist, meaning it is designed to avoid the hyperthermia side effect seen with some first-generation TRPV1 antagonists.[3] No significant changes in core body temperature have been observed in rats or dogs dosed with this compound.[1] If you are observing hyperthermia, it could be due to off-target effects at very high doses, interactions with other experimental conditions, or an issue with the animal model. It is important to carefully monitor body temperature and consider a dose-response study to see if the effect is dose-dependent.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | Agonist | Cell Line | Assay | IC50 | Reference |
| Human TRPV1 | Capsaicin | HEK293 | Calcium Flux | 9 nM | [1] |
| Human TRPV1 | Acid (pH 5.5) | HEK293 | Calcium Flux | 62% block at 30 µM | [1] |
Table 2: In Vivo Efficacy of this compound in Rats
| Model | Endpoint | Administration | ED50 | Reference |
| Capsaicin-induced nocifensive behaviors | Prevention of behaviors | Oral | 9.5 µmol/kg | [1] |
| Osteoarthritis pain model | Grip force | Oral (single dose) | 35 µmol/kg | [1] |
Experimental Protocols
Protocol: In Vitro Determination of this compound Efficacy using a Calcium Flux Assay
This protocol outlines a general procedure for measuring the inhibitory effect of this compound on capsaicin-induced calcium influx in a cell line expressing human TRPV1 (e.g., HEK293-hTRPV1).
1. Cell Preparation:
- Culture HEK293 cells stably expressing human TRPV1 in your preferred medium.
- Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.[7]
- Incubate the cells for 24 hours at 37°C and 5% CO2.[7]
2. Dye Loading:
- Prepare a working solution of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).[5][8]
- Remove the cell culture medium from the wells and add the dye-loading solution.
- Incubate the plate in the dark for 60-120 minutes at 37°C.[5][6]
3. Compound Preparation and Addition:
- Prepare a dilution series of this compound in the assay buffer. Also, prepare a vehicle control (e.g., assay buffer with the same final concentration of DMSO).
- Prepare a stock solution of the TRPV1 agonist capsaicin in the assay buffer at a concentration that is 5-10 times the final desired concentration.
- After the dye incubation, gently wash the cells with the assay buffer.
- Add the different concentrations of this compound (and the vehicle control) to the respective wells.
- Incubate the plate for 30-60 minutes at room temperature or 37°C to allow for antagonist binding.[5][6]
4. Measurement of Calcium Flux:
- Use a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure the fluorescence signal.[7][8]
- Establish a baseline fluorescence reading for each well for a few seconds.
- Add the capsaicin solution to all wells simultaneously using the instrument's automated liquid handling.
- Continue to record the fluorescence signal for several minutes to capture the peak calcium influx and the subsequent return to baseline.
5. Data Analysis:
- Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.
- Normalize the data to the vehicle control (0% inhibition) and a positive control (e.g., a known potent TRPV1 antagonist for 100% inhibition).
- Plot the normalized response against the logarithm of the this compound concentration to generate a dose-response curve.
- Calculate the IC50 value from the dose-response curve using a suitable curve-fitting algorithm (e.g., four-parameter logistic fit).
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are TRPV1 antagonists and how do they work? [synapse.patsnap.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bms.kr [bms.kr]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 8. Intracellular calcium flux measurement | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
avoiding off-target effects with A-1165442
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing A-1165442 effectively while minimizing the risk of off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2] It functions as a competitive antagonist, blocking the channel activation typically induced by capsaicin.[1][2] Its high affinity for human TRPV1 is demonstrated by a low IC50 value of 9 nM.[1][2] A key feature of this compound is its "temperature-neutral" profile, meaning it does not cause the hyperthermia often associated with first-generation TRPV1 antagonists.[1] This is attributed to its partial blockade of acid-evoked TRPV1 activation.[1][3]
Q2: How can I be confident that this compound is not producing off-target effects in my experiments?
This compound has demonstrated a high degree of selectivity for TRPV1. To minimize the risk of off-target effects, it is recommended to:
-
Use the lowest effective concentration: Determine the optimal concentration for your specific cell type and assay through dose-response experiments.
-
Consult selectivity data: this compound exhibits over 100-fold selectivity against other TRP channels (TRPA1, TRPM8, TRPV2, TRPV3) and various other receptors and ion channels.[1]
-
Review broad screening panel results: this compound showed minimal cross-reactivity when tested at 10 µM in a comprehensive CEREP panel of 74 cell-surface receptors, ion channels, and enzymes.[1]
Q3: What is the recommended solvent for this compound and what should I do if I encounter solubility issues?
This compound is soluble in DMSO. For in vivo applications, specific formulations are recommended to ensure solubility and bioavailability.[1] If you observe precipitation or phase separation, gentle heating and/or sonication can be used to aid dissolution.[1]
Recommended Solvent Formulations:
| Formulation Component | Protocol 1 | Protocol 2 |
| DMSO | 10% | 10% |
| PEG300 | 40% | - |
| Tween-80 | 5% | - |
| Saline | 45% | - |
| Corn Oil | - | 90% |
| Solubility | ≥ 2.5 mg/mL (5.79 mM) | ≥ 2.5 mg/mL (5.79 mM) |
Table 1: Recommended solvent formulations for this compound for in vivo studies.[1]
Troubleshooting Guides
Issue 1: Inconsistent results in my cell-based assay.
| Possible Cause | Troubleshooting Step |
| Cell Health and Viability | Ensure cells are healthy, within a low passage number, and plated at the recommended density. Perform a viability assay (e.g., Trypan Blue) before starting the experiment. |
| Compound Degradation | Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles. |
| Assay Conditions | Optimize incubation times, temperature, and reagent concentrations. Ensure consistent pipetting techniques. |
Issue 2: Unexpected cellular response that may suggest an off-target effect.
| Possible Cause | Troubleshooting Step |
| Concentration Too High | Perform a dose-response curve to confirm you are using the lowest effective concentration that elicits the desired on-target effect. |
| Presence of Other TRP Channels | If your cells express other TRP channels, consider using a secondary antagonist with a different mechanism of action to confirm the observed effect is TRPV1-mediated. |
| Use of Negative Control | Include a negative control (vehicle-treated cells) to differentiate the compound's effect from baseline cellular activity. |
| Use of Positive Control | Use a known TRPV1 agonist (e.g., capsaicin) as a positive control to ensure the assay is working as expected. |
Experimental Protocols
Calcium Flux Assay for this compound Activity
This protocol is designed to measure the inhibitory effect of this compound on capsaicin-induced calcium influx in a human cell line endogenously or recombinantly expressing TRPV1 (e.g., HEK293-TRPV1).
Materials:
-
HEK293 cells stably expressing human TRPV1
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Capsaicin
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black-walled, clear-bottom plates
-
Fluorescent plate reader with automated liquid handling (e.g., FLIPR)
Procedure:
-
Cell Plating: Seed HEK293-TRPV1 cells into 96-well plates at a density of 50,000-80,000 cells per well and culture overnight.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the cell plate and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Preparation:
-
Prepare a 2X concentrated stock of this compound in HBSS at various concentrations for the dose-response curve.
-
Prepare a 2X concentrated stock of capsaicin (agonist) in HBSS.
-
-
Assay Protocol:
-
After incubation, wash the cells twice with HBSS.
-
Add 50 µL of the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature.
-
Place the plate in the fluorescent plate reader and initiate reading.
-
After establishing a baseline fluorescence reading, add 50 µL of the capsaicin solution to all wells.
-
Record the change in fluorescence over time.
-
Data Analysis:
Calculate the percentage of inhibition by this compound at each concentration compared to the response of capsaicin alone. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Western Blotting for Downstream TRPV1 Signaling
This protocol can be used to assess the effect of this compound on the phosphorylation of downstream signaling molecules following TRPV1 activation.
Materials:
-
Cells expressing TRPV1
-
This compound
-
Capsaicin
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK1/2, anti-ERK1/2, anti-TRPV1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Plate cells and grow to 80-90% confluency.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with capsaicin for a predetermined time (e.g., 15 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge the lysates and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis:
Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein and the loading control (e.g., β-actin).
Visualizations
Caption: TRPV1 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for a Calcium Flux Assay.
Caption: Logical Workflow for Troubleshooting Experiments.
References
A-1165442 Stability in Different Solvents: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of the TRPV1 antagonist, A-1165442, in various solvents. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for long-term storage of this compound?
For long-term storage, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for this compound. Stock solutions in DMSO can be stored at -20°C for up to one year or at -80°C for up to two years.[1] To minimize degradation, it is crucial to use high-purity, anhydrous DMSO and to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture.[2]
Q2: How stable is this compound in aqueous buffers?
Currently, there is limited publicly available quantitative data on the stability of this compound in various aqueous buffers. As a general guideline for many compounds, storage in aqueous solutions for extended periods is not recommended due to the potential for hydrolysis and other degradation pathways.[2][3][4] It is best practice to prepare fresh dilutions of this compound in aqueous buffers from a DMSO stock solution on the day of the experiment.
Q3: Can I store this compound in ethanol or methanol?
Q4: What are the signs of this compound degradation?
Degradation of this compound can manifest as a loss of biological activity, changes in the physical appearance of the solution (e.g., color change, precipitation), or the appearance of new peaks in analytical chromatography (e.g., HPLC, LC-MS). If you suspect degradation, it is recommended to prepare a fresh stock solution and compare its performance to the suspect solution.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of this compound stock or working solutions. | Prepare a fresh stock solution of this compound in anhydrous DMSO. Aliquot for single use and store at -80°C. Prepare aqueous working solutions fresh on the day of the experiment. |
| Precipitation in aqueous buffer | Low aqueous solubility of this compound or exceeding the solubility limit. | Ensure the final concentration of DMSO in the aqueous buffer is kept to a minimum (typically <1%) to avoid precipitation. If precipitation persists, consider using a different buffer system or adding a solubilizing agent, validating its compatibility with your assay. |
| Loss of compound activity over time | Instability in the specific storage conditions or solvent. | Perform a stability study under your specific experimental conditions. Analyze the compound's integrity at different time points using a suitable analytical method like HPLC. |
Experimental Protocols
While specific stability data for this compound is not widely published, the following general protocols can be adapted to assess its stability in your laboratory's specific solvent systems and conditions.
Protocol 1: General Stability Assessment Using HPLC
This protocol provides a framework for evaluating the stability of this compound in a chosen solvent over time.
1. Materials:
- This compound
- High-purity solvent of interest (e.g., DMSO, Ethanol, Phosphate-Buffered Saline pH 7.4)
- HPLC system with UV or MS detector
- Appropriate HPLC column (e.g., C18)
2. Procedure:
- Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 10 mM).
- Sample Storage: Aliquot the stock solution into several vials and store them under the desired conditions (e.g., room temperature, 4°C, -20°C, -80°C). Protect from light where necessary.
- Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve one aliquot from each storage condition.
- HPLC Analysis:
- Dilute the sample to a suitable concentration for HPLC analysis.
- Inject the sample into the HPLC system.
- Quantify the peak area of the intact this compound.
- Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial time point (T=0).
Table 1: Example Data Table for this compound Stability Study
| Storage Condition | Solvent | Time Point | % this compound Remaining |
| Room Temperature | DMSO | 0 hr | 100% |
| Room Temperature | DMSO | 24 hr | Data to be determined |
| 4°C | PBS pH 7.4 | 0 hr | 100% |
| 4°C | PBS pH 7.4 | 24 hr | Data to be determined |
| -20°C | Ethanol | 0 hr | 100% |
| -20°C | Ethanol | 1 week | Data to be determined |
Note: This table is a template. Actual data will need to be generated through experimentation.
This compound Mechanism of Action and Signaling Pathway
This compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][5] TRPV1 is a non-selective cation channel primarily expressed in nociceptive sensory neurons and is activated by various stimuli, including heat, protons (low pH), and capsaicin.[6] By blocking the activation of TRPV1, this compound inhibits the downstream signaling cascade that leads to the sensation of pain.
TRPV1 Signaling Pathway
Caption: this compound antagonizes the TRPV1 channel, blocking pain signaling.
Experimental Workflow for Stability Assessment
Caption: Workflow for determining the stability of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]
interpreting unexpected results in A-1165442 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected results in experiments involving the TRPV1 antagonist, A-1165442.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, competitive, and orally available antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2] Its primary mechanism is to block the activation of the TRPV1 ion channel, which is involved in detecting and regulating body temperature as well as the sensation of thermal pain and other noxious stimuli.
Q2: What is the potency and selectivity of this compound?
This compound is a highly potent antagonist of human TRPV1 with an IC50 of 9 nM.[1][2] It exhibits excellent selectivity, being over 100-fold more selective for TRPV1 compared to other members of the TRP channel family such as TRPA1, TRPM8, TRPV2, and TRPV3.[1]
Q3: How should I prepare this compound for in vitro and in vivo experiments?
This compound is a solid that is typically dissolved in a suitable solvent for experimental use. For in vitro studies, a stock solution in dimethyl sulfoxide (DMSO) is common. For in vivo experiments, specific formulations are required to ensure solubility and bioavailability.[1][2] It is crucial to prepare fresh working solutions for in vivo studies on the day of use. If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1][2]
Quantitative Data Summary
| Parameter | Value | Species | Assay |
| IC50 | 9 nM | Human | Capsaicin-induced calcium flux in HEK293 cells |
| Selectivity | >100-fold | - | Compared to TRPA1, TRPM8, TRPV2, TRPV3 |
| In Vivo Efficacy (ED50) | 9.5 µmol/kg | Rat | Prevention of capsaicin-induced nocifensive behaviors |
| In Vivo Efficacy (ED50) | 35 µmol/kg | Rat | Grip force assay (1 hour post-dosing) |
Troubleshooting Guides
Issue 1: Inconsistent or No Effect of this compound in Cell-Based Assays
Possible Causes and Troubleshooting Steps:
-
Compound Solubility and Stability:
-
Q: My this compound solution appears cloudy or has precipitated. What should I do?
-
A: Precipitation can significantly reduce the effective concentration of the compound. Ensure the stock solution is fully dissolved. Gentle warming or sonication may be necessary.[1][2] For working solutions, prepare them fresh from a clear stock solution just before the experiment. Avoid repeated freeze-thaw cycles of the stock solution.[2]
-
-
Cell Line and TRPV1 Expression:
-
Q: I don't observe any effect of this compound on my cells. Why might this be?
-
A: The target of this compound is the TRPV1 receptor. Verify that your cell line expresses functional TRPV1 receptors at a sufficient level. You can check this via Western blotting, qPCR, or by using a positive control agonist like capsaicin to elicit a response that can then be blocked by this compound.
-
-
Experimental Conditions:
-
Q: Could the pH of my media be affecting the results?
-
A: The activity of some TRPV1 modulators can be pH-dependent.[3] While this compound is reported to be a competitive antagonist of capsaicin-induced activation, extreme pH values in your experimental buffer could potentially influence the channel's conformation or the compound's properties. Maintain a stable and physiological pH in your assays.
-
References
how to measure the temperature-neutral effect of A-1165442
This technical support center provides researchers, scientists, and drug development professionals with guidance on measuring the temperature-neutral effect of A-1165442, a potent and selective TRPV1 antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its effect on body temperature a key consideration?
A1: this compound is a potent, competitive, and orally available antagonist of the Transient Receptor Potential Vanilloid-1 (TRPV1) channel, with an IC50 of 9 nM for human TRPV1.[1] The TRPV1 channel is a critical component in pain and temperature sensation. While many first-generation TRPV1 antagonists have been developed as potential analgesics, their clinical advancement has been hampered by the side effect of hyperthermia. This compound is a noteworthy compound because it has been demonstrated to be "temperature-neutral," showing no significant changes in the core body temperature of conscious rats and dogs.[1][2]
Q2: What is the mechanism behind the temperature-neutral profile of this compound?
A2: The temperature-neutral profile of this compound is attributed to its specific mechanism of action as a TRPV1 antagonist. Unlike first-generation antagonists that inhibit all modes of TRPV1 activation, this compound only partially blocks the acid activation of the TRPV1 channel.[3] This selective antagonism is believed to be the reason it does not cause the hyperthermia observed with other TRPV1 antagonists.[3]
Q3: What are the recommended in vivo models for assessing the thermoregulatory effects of this compound?
A3: The most commonly used and recommended in vivo models for these studies are conscious rats and dogs.[1][2] These models allow for the assessment of core body temperature changes in a physiologically relevant context.
Q4: What are the primary methods for measuring core body temperature in these animal models?
A4: The two primary methods for measuring core body temperature in rodents are:
-
Radiotelemetry: This is considered the gold standard as it allows for continuous and stress-free monitoring of core body temperature in conscious, freely moving animals.[4] A small transmitter is surgically implanted, typically in the peritoneal cavity.[4]
-
Rectal Probe: This is a more traditional and less invasive method, but it can be subject to procedural bias and may induce stress-related hyperthermia due to handling.[5][6] If using this method, it is crucial to standardize the procedure and habituate the animals to handling.[5]
Troubleshooting Guide
Issue 1: I am observing a slight increase in body temperature after administering this compound in my rat study using a rectal probe. Is this expected?
-
Possible Cause: The observed temperature increase is likely due to handling stress rather than a pharmacological effect of this compound. The act of handling and taking a rectal measurement can itself cause a transient hyperthermia.[6]
-
Troubleshooting Steps:
-
Habituation: Ensure that the animals are properly habituated to the handling and measurement procedure for several days before the experiment begins.
-
Standardize Procedure: Maintain a consistent and gentle handling technique for all animals at every time point.
-
Baseline Measurement: Take multiple baseline temperature readings before drug administration to establish a stable baseline for each animal.
-
Consider Telemetry: For the most accurate and reliable data, consider using radiotelemetry to eliminate handling stress as a confounding factor.
-
Issue 2: My telemetry data shows a lot of variability between animals in the same treatment group.
-
Possible Cause: Variability can arise from several factors, including surgical recovery, circadian rhythms, and individual animal differences.
-
Troubleshooting Steps:
-
Surgical Recovery: Ensure all animals have fully recovered from the telemetry implant surgery before starting the experiment. A recovery period of at least one week is recommended.
-
Acclimatization: Allow animals to acclimate to the experimental room and housing conditions for a sufficient period.
-
Circadian Rhythm: Be aware of the animals' natural circadian rhythm, as body temperature fluctuates throughout the day. Dosing and measurements should be performed at the same time each day.
-
Group Size: A sufficiently large group size can help to mitigate the impact of individual variability.
-
Issue 3: I am not seeing the expected analgesic effects of this compound in my pain model, could this be related to my experimental setup?
-
Possible Cause: While this guide focuses on temperature measurement, a lack of analgesic effect could be due to issues with drug formulation, administration, or the pain model itself.
-
Troubleshooting Steps:
-
Drug Formulation: Ensure this compound is properly dissolved and the vehicle is appropriate for the route of administration.
-
Pharmacokinetics: Consider the pharmacokinetic profile of this compound to ensure that the timing of your pain assessment coincides with peak plasma concentrations.
-
Model-Specific Considerations: The efficacy of this compound may vary depending on the specific pain model used. Refer to literature for models where its efficacy has been demonstrated.
-
Experimental Protocols
Protocol 1: Core Body Temperature Measurement in Conscious Rats using Radiotelemetry
Objective: To continuously monitor the core body temperature of conscious, freely moving rats following the administration of this compound.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Implantable radiotelemetry transmitters
-
Receivers and data acquisition system
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose in water)
-
Standard laboratory animal housing and caging
Procedure:
-
Surgical Implantation of Transmitters:
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).
-
Surgically implant the telemetry transmitter into the peritoneal cavity following aseptic surgical procedures.
-
Close the incision with sutures or wound clips.
-
Administer post-operative analgesics as required.
-
Allow the animals to recover for at least one week before the start of the experiment.
-
-
Acclimatization and Baseline Recording:
-
House the animals individually in cages placed on top of the telemetry receivers.
-
Allow the animals to acclimate to the experimental setup for at least 24 hours.
-
Record baseline core body temperature and activity for at least 24 hours prior to dosing.
-
-
Dosing:
-
Prepare the dosing solutions of this compound and vehicle control.
-
Randomly assign animals to treatment groups (e.g., vehicle, this compound at various doses).
-
Administer the compound or vehicle via the desired route (e.g., oral gavage).
-
-
Data Collection and Analysis:
-
Continuously record core body temperature and locomotor activity for a predetermined period (e.g., 24 hours) post-dosing.
-
Analyze the data by averaging the temperature readings over specified time intervals (e.g., 15-minute or 1-hour bins).
-
Compare the temperature changes from baseline between the this compound-treated groups and the vehicle control group.
-
Data Presentation
| Parameter | This compound | Reference |
| Target | TRPV1 | [1] |
| IC50 (human TRPV1) | 9 nM | [1] |
| In Vivo Model (Temperature Study) | Conscious Rats, Dogs | [1][2] |
| Observed Effect on Core Body Temperature | No significant change | [1][2] |
Visualizations
Caption: Experimental workflow for assessing the effect of this compound on core body temperature.
Caption: Simplified signaling pathway of TRPV1 activation and its modulation by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of (R)-1-(7-chloro-2,2-bis(fluoromethyl)chroman-4-yl)-3-(3-methylisoquinolin-5-yl)urea (this compound): a temperature-neutral transient receptor potential vanilloid-1 (TRPV1) antagonist with analgesic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of telemetry to record body temperature and activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Body Temperature Measurements for Metabolic Phenotyping in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of temperature in the rat by rectal probe and telemetry yields compatible results - PubMed [pubmed.ncbi.nlm.nih.gov]
long-term stability of A-1165442 solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of A-1165442 solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder and stock solutions?
A1: For long-term stability, this compound as a solid powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. Once dissolved in a solvent such as DMSO, the stock solution is stable for up to 2 years when stored at -80°C and for up to 1 year when stored at -20°C. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is soluble in DMSO at concentrations of ≥ 100 mg/mL. For optimal results, use anhydrous, high-purity DMSO, as it is hygroscopic and absorbed water can affect solubility.
Q3: My this compound solution, which was clear upon preparation, now shows precipitates. What should I do?
A3: The appearance of precipitates can be due to several factors, including storage at an inappropriate temperature or the use of DMSO that has absorbed moisture. Gentle warming of the solution to 37°C and sonication can help redissolve the compound. If precipitation occurs when diluting the DMSO stock in an aqueous buffer, this is a common issue known as "salting out". To avoid this, perform serial dilutions of the stock solution in DMSO before the final dilution into your aqueous medium.
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: this compound contains a urea functional group. Urea-containing compounds are generally most stable in a pH range of 4-8.[1][2][3][4][5] Outside of this range, they can be susceptible to acid or base-catalyzed hydrolysis. Therefore, for experiments in aqueous buffers, maintaining a pH within this range is recommended to ensure the stability of the compound.
Q5: Can I store this compound solutions at room temperature?
A5: It is not recommended to store this compound solutions at room temperature for extended periods. While short-term handling at room temperature during experimental setup is generally acceptable, prolonged exposure can lead to degradation. For in vivo experiments, it is advised to prepare fresh working solutions on the same day of use.
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Media
-
Problem: After diluting a DMSO stock solution of this compound into cell culture media or a buffer, the solution becomes cloudy or a precipitate forms.
-
Cause: This is a common issue for hydrophobic compounds dissolved in a high concentration of an organic solvent when diluted into an aqueous solution. The rapid change in solvent polarity causes the compound to "crash out" of the solution.
-
Solutions:
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. First, dilute the concentrated DMSO stock to an intermediate concentration in DMSO. Then, add this intermediate stock to the aqueous buffer.[6]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to minimize both solvent-induced precipitation and potential toxicity to cells.[7]
-
Use of Co-solvents: For in vivo preparations, co-solvents such as PEG300 and Tween-80 can be used to improve solubility and stability in aqueous formulations.[8]
-
Warming: Pre-warming the aqueous medium to 37°C before adding the compound can sometimes improve solubility.
-
Issue 2: Inconsistent Experimental Results
-
Problem: Variability in experimental outcomes when using this compound solutions that have been stored for some time.
-
Cause: This could be due to the degradation of the compound, leading to a lower effective concentration. Degradation can be accelerated by improper storage, exposure to light, or extreme pH.
-
Solutions:
-
Verify Storage Conditions: Ensure that stock solutions are stored at the recommended temperatures (-20°C or -80°C) and protected from light.
-
Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, which can accelerate degradation, prepare and store the stock solution in single-use aliquots.
-
Perform Quality Control: If there are concerns about the stability of a stored solution, its integrity can be checked using analytical methods like HPLC to confirm the concentration and purity.
-
Prepare Fresh Solutions: Whenever possible, especially for critical experiments, use freshly prepared dilutions from a properly stored stock solution.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (e.g., DMSO) | -80°C | 2 years |
| -20°C | 1 year |
Table 2: Troubleshooting Summary for this compound Solutions
| Issue | Potential Cause | Recommended Action |
| Precipitation upon dilution | Rapid solvent change ("salting out") | Perform stepwise dilutions; keep final DMSO concentration low (<0.5%).[6][7] |
| Cloudy solution | Poor solubility | Gently warm to 37°C and sonicate; use co-solvents for in vivo preparations.[8] |
| Inconsistent results | Compound degradation | Aliquot stock solutions to avoid freeze-thaw cycles; store at recommended temperatures, protected from light. |
| Crystallization during storage | Use of hygroscopic DMSO; temperature fluctuations | Use fresh, anhydrous DMSO; ensure stable storage temperature. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous high-purity DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution for 1-2 minutes to facilitate dissolution. If necessary, sonicate in a water bath for 10-15 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: General HPLC Method for Stability Assessment
This is a general protocol that should be optimized for your specific equipment and this compound batch.
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for the optimal wavelength using a UV-Vis spectrophotometer; start with a standard wavelength like 254 nm if the optimal is unknown.
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Prepare a standard curve using freshly prepared solutions of this compound of known concentrations.
-
Dilute your stored this compound solution to fall within the range of the standard curve.
-
Inject the standards and the sample solution into the HPLC system.
-
Analyze the resulting chromatograms. The peak area of this compound in your sample can be compared to the standard curve to determine its concentration. The presence of new peaks may indicate degradation products.
-
Mandatory Visualizations
Caption: P2X7 receptor signaling pathway and the inhibitory action of this compound.
Caption: Workflow for troubleshooting inconsistent results with this compound solutions.
References
- 1. Stability of urea in solution and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of urea in solution and pharmaceutical preparations. | Semantic Scholar [semanticscholar.org]
- 3. journal.uctm.edu [journal.uctm.edu]
- 4. researchgate.net [researchgate.net]
- 5. journal.uctm.edu [journal.uctm.edu]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. researchgate.net [researchgate.net]
potential for A-1165442 degradation and how to prevent it
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use and handling of A-1165442, a potent and selective TRPV1 antagonist. The information is presented in a question-and-answer format to address potential issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
1. What is the recommended method for storing this compound?
For long-term stability, this compound stock solutions should be stored at -80°C for up to two years or at -20°C for up to one year.[1] To ensure the integrity of the compound, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
2. How should I prepare a working solution of this compound?
This compound can be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For in vivo experiments, a recommended vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] It is crucial to ensure complete dissolution; gentle warming and/or sonication can be used to aid this process. Always prepare fresh working solutions for in vivo studies on the day of the experiment.
3. What are the known degradation pathways for this compound?
Currently, there are no publicly available studies that specifically detail the degradation pathways of this compound. However, like many small molecules, it may be susceptible to degradation under harsh conditions such as extreme pH, high temperatures, and prolonged exposure to light. General degradation pathways for pharmaceuticals can include hydrolysis, oxidation, and photolysis. It is recommended to protect solutions of this compound from light and store them as recommended to minimize potential degradation.
4. Is this compound compatible with common plasticware and cell culture media?
While specific compatibility studies for this compound with all types of laboratory plastics and media have not been published, it is generally good practice to use polypropylene tubes for storage to minimize adsorption to plastic surfaces. When preparing dilutions in aqueous-based cell culture media, it is advisable to prepare them fresh from a concentrated stock in an organic solvent like DMSO and use them immediately to avoid precipitation and potential degradation.
Troubleshooting Guides
Issue 1: Inconsistent or No Compound Activity in In Vitro Assays
| Potential Cause | Troubleshooting Step |
| Compound Degradation | - Ensure the compound has been stored correctly at -20°C or -80°C. - Prepare fresh working solutions from a new aliquot of the stock solution. - Protect all solutions from light. |
| Precipitation in Media | - Visually inspect the working solution for any precipitate. - Decrease the final concentration of this compound in the assay. - Ensure the final concentration of DMSO is compatible with your cell line and does not exceed 0.5%. |
| Incorrect Assay Conditions | - Verify the concentration of the TRPV1 agonist (e.g., capsaicin) used for stimulation. - Confirm the health and passage number of the cell line expressing TRPV1. |
Issue 2: Variability in In Vivo Efficacy
| Potential Cause | Troubleshooting Step |
| Poor Compound Bioavailability | - Ensure the vehicle is prepared correctly and this compound is fully dissolved. - Consider the route of administration and dosing volume appropriate for the animal model. |
| Compound Instability in Vehicle | - Prepare the dosing solution fresh on the day of the experiment. - If precipitation is observed, sonicate or gently warm the solution before administration. |
| Metabolic Instability | - Review literature for the pharmacokinetic profile of this compound in the specific animal model to ensure an appropriate dosing regimen. |
Quantitative Data Summary
| Parameter | Value | Species | Assay |
| IC50 | 9 nM | Human | Capsaicin-induced calcium flux in HEK293 cells[1] |
| ED50 | 9.5 µmol/kg | Rat | Capsaicin-induced nocifensive behaviors[1] |
| ED50 | 35 µmol/kg | Rat | Grip force (1 h post-dosing)[1] |
Experimental Protocols
Protocol: In Vitro Calcium Flux Assay for this compound Activity
-
Cell Preparation: Seed HEK293 cells stably expressing human TRPV1 in a 96-well black, clear-bottom plate at an appropriate density and culture overnight.
-
Dye Loading: Wash the cells with a suitable assay buffer (e.g., HBSS) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition: Prepare serial dilutions of this compound in the assay buffer. Add the desired concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Prepare a solution of a TRPV1 agonist, such as capsaicin, at a concentration that elicits a submaximal response (e.g., EC80).
-
Signal Detection: Use a fluorescence plate reader to measure the baseline fluorescence, then inject the capsaicin solution and immediately begin kinetic reading of fluorescence intensity over time.
-
Data Analysis: Calculate the antagonist activity of this compound by measuring the inhibition of the capsaicin-induced fluorescence signal. Determine the IC50 value by fitting the concentration-response data to a suitable pharmacological model.
Visualizations
Caption: TRPV1 signaling pathway and the inhibitory action of this compound.
Caption: Recommended workflow for preparing and using this compound solutions.
References
ensuring consistent results with A-1165442 in chronic studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure consistent results when using the TRPV1 antagonist, A-1165442, in chronic studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, competitive, and orally bioavailable antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2] Its primary mechanism of action is to block the activation of the TRPV1 channel, which is a non-selective cation channel involved in the detection and transduction of noxious stimuli, including heat, protons (low pH), and capsaicin.[3][4]
Q2: What are the key signaling pathways affected by this compound?
By inhibiting TRPV1, this compound modulates downstream signaling pathways activated by TRPV1. These include the influx of calcium and sodium ions, which can lead to the activation of protein kinase C (PKC) and protein kinase A (PKA).[4] These kinases can, in turn, sensitize the TRPV1 receptor, creating a positive feedback loop in inflammatory conditions. This compound helps to break this cycle. The activation of TRPV1 is also linked to the release of pro-inflammatory neuropeptides.
Q3: We are observing variability in the analgesic efficacy of this compound in our chronic rodent model of osteoarthritis pain. What could be the cause?
Several factors can contribute to variability in chronic studies:
-
Compound Stability and Formulation: Ensure the this compound formulation is prepared fresh daily, especially for in vivo studies, to avoid degradation.[5] Inconsistent preparation of the dosing solution can lead to variability in the administered dose. Refer to the recommended solvent protocols for consistent solubilization.[1][5]
-
Pharmacokinetics: Repeated dosing of this compound has been shown to increase its potency in some models.[1][5] This suggests that the pharmacokinetic and pharmacodynamic (PK/PD) relationship may change over the course of a chronic study. It is advisable to conduct interim PK/PD modeling to understand the drug's behavior over time in your specific model.
-
Animal Health and Model Progression: The underlying pathology of the chronic pain model can progress over time, potentially altering the expression or sensitivity of TRPV1 receptors. Monitor the health and disease progression of the animals closely.
-
Vehicle Effects: In a long-term study, the vehicle itself could have physiological effects. Ensure that the vehicle control group is robust and that the chosen vehicle is well-tolerated over the study duration.
Q4: We are concerned about the potential for hyperthermia with chronic this compound administration. Is this a known side effect?
While first-generation TRPV1 antagonists were associated with hyperthermia, this compound is described as a "temperature-neutral" TRPV1 antagonist.[2] Studies in conscious rats and dogs have shown that this compound does not cause significant changes in core body temperature.[1][5] However, it is still recommended to monitor core body temperature, especially at the beginning of a chronic study or when using higher doses.
Troubleshooting Guides
Issue 1: Inconsistent Plasma Concentrations of this compound in a Chronic Study
-
Potential Cause: Improper formulation or administration.
-
Troubleshooting Steps:
-
Verify Formulation Protocol: Strictly adhere to the recommended solvent system (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[1][5] Use freshly opened DMSO as it can be hygroscopic.[1]
-
Ensure Complete Solubilization: If precipitation is observed, gentle heating and/or sonication can be used to aid dissolution.[1][5]
-
Standardize Administration Technique: Ensure consistent oral gavage technique to minimize variability in drug delivery.
-
Fresh Preparations: Prepare the dosing solution fresh each day.[5]
-
Issue 2: Diminished or Variable Efficacy of this compound Over Time
-
Potential Cause: Changes in TRPV1 expression or sensitivity, or development of tolerance.
-
Troubleshooting Steps:
-
Molecular Analysis: At the end of the study, assess TRPV1 receptor expression levels in relevant tissues (e.g., dorsal root ganglia, spinal cord) via qPCR or Western blot to determine if there are changes between treatment groups.
-
Pharmacodynamic Assessment: If possible, conduct ex vivo functional assays on tissues from treated animals to assess the sensitivity of TRPV1 to agonists.
-
Dose-Response Evaluation: Consider performing a dose-response study at different time points during the chronic study to see if the ED50 shifts.
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay Type | Species | Agonist | IC50 |
| Capsaicin-induced Calcium Flux | Human | Capsaicin | 9 nM |
| Acid-Evoked Response | Human | Protons (Acid) | 62% block at 30 µM |
Data compiled from MedchemExpress product information.[1]
Table 2: In Vivo Efficacy of this compound in Rodent Models
| Model | Endpoint | Route of Administration | ED50 |
| Capsaicin-induced Nocifensive Behaviors | Pain Behavior | Oral | 9.5 µmol/kg |
| Osteoarthritis Pain Model | Grip Force | Oral | 35 µmol/kg (single dose) |
Data compiled from MedchemExpress product information.[1][5]
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration in Rodents
-
Vehicle Preparation: Prepare a vehicle solution consisting of 10% Dimethyl Sulfoxide (DMSO), 40% Polyethylene Glycol 300 (PEG300), 5% Tween-80, and 45% Saline.[1][5]
-
Stock Solution: Prepare a clear stock solution of this compound in DMSO. Use a freshly opened vial of DMSO.
-
Working Solution: Sequentially add the other co-solvents (PEG300, Tween-80, Saline) to the stock solution to achieve the final desired concentration and vehicle composition.
-
Solubilization: If any precipitation or phase separation occurs, use gentle heating and/or sonication to ensure the compound is fully dissolved.
-
Administration: The working solution should be prepared fresh daily for oral administration.
Protocol 2: Assessment of Analgesic Efficacy in a Rodent Osteoarthritis Model
-
Model Induction: Induce osteoarthritis in the knee joint of rats using a validated method (e.g., intra-articular injection of monoiodoacetate).
-
Acclimation and Baseline: Allow sufficient time for the model to develop and for the animals to acclimate to the testing environment. Measure baseline pain responses (e.g., grip force, weight-bearing).
-
Chronic Dosing: Administer this compound or vehicle orally at the desired dose and frequency for the duration of the study.
-
Efficacy Assessment: At specified time points post-dosing, measure pain-related endpoints. Compare the responses in the this compound-treated group to the vehicle-treated group.
-
Data Analysis: Analyze the data using appropriate statistical methods to determine the effect of this compound on pain behaviors over time.
Visualizations
Caption: Simplified TRPV1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for a chronic study with this compound.
Caption: Logical workflow for troubleshooting inconsistent results in chronic studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of (R)-1-(7-chloro-2,2-bis(fluoromethyl)chroman-4-yl)-3-(3-methylisoquinolin-5-yl)urea (this compound): a temperature-neutral transient receptor potential vanilloid-1 (TRPV1) antagonist with analgesic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TRPV1: A Potential Drug Target for Treating Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to A-1165442 and Other TRPV1 Antagonists for Pain Research
For Researchers, Scientists, and Drug Development Professionals
The Transient Receptor Potential Vanilloid 1 (TRPV1), the receptor for capsaicin, heat, and protons, has emerged as a critical target in the development of novel analgesics. Antagonism of TRPV1 offers a promising strategy for managing various pain states. This guide provides a detailed comparison of A-1165442, a notable TRPV1 antagonist, with other key antagonists in the field. We present a comprehensive overview of their performance based on experimental data, detail the methodologies of key experiments, and illustrate relevant biological pathways and workflows.
Performance Comparison of TRPV1 Antagonists
The development of TRPV1 antagonists has seen a progression from first-generation "polymodal" antagonists, which block all modes of TRPV1 activation, to second-generation "mode-selective" antagonists. This selectivity is crucial, as the blockade of different activation pathways has been linked to the primary on-target side effect of hyperthermia.
This compound is a potent, competitive, and orally available TRPV1 antagonist.[1] A key characteristic of this compound is its temperature-neutral profile, which is attributed to its incomplete blockade of acid-evoked TRPV1 activation.[1] This contrasts with many first-generation antagonists that potently block capsaicin, heat, and acid activation, often leading to an increase in core body temperature.[2]
Below are tables summarizing the quantitative data for this compound and other significant TRPV1 antagonists.
Table 1: In Vitro Potency of TRPV1 Antagonists
| Compound | Target | Agonist | IC50 / pKi | Species | Reference |
| This compound | TRPV1 | Capsaicin | IC50 = 9 nM | Human | [1] |
| TRPV1 | Acid (pH 5.5) | Incomplete blockade (62% at 30 µM) | Human | [1] | |
| SB-705498 | TRPV1 | Capsaicin | pKi = 7.6 | Human | [3] |
| TRPV1 | Capsaicin | IC50 = 3 nM | Human | [1][4] | |
| TRPV1 | Acid (pH 5.3) | IC50 = 0.1 nM | Human | [1][4] | |
| TRPV1 | Heat (50°C) | IC50 = 6 nM | Human | [1][4] | |
| AMG-517 | TRPV1 | Capsaicin | IC50 = 0.76 nM | Human | [5] |
| TRPV1 | Acid (pH 5.0) | IC50 = 0.62 nM | Human | [5] | |
| TRPV1 | Heat (45°C) | IC50 = 1.3 nM | Human | [5] | |
| BCTC | TRPV1 | Capsaicin | IC50 = 35 nM | Rat | [6][7] |
| TRPV1 | Acid (pH 5.0) | IC50 = 6.0 nM | Rat | [6][7] | |
| Capsazepine | TRPV1 | Capsaicin | IC50 = 562 nM | N/A | [8][9] |
| ABT-102 | TRPV1 | Capsaicin, Anandamide, Protons | IC50 = 5-7 nM | Human | [10] |
| TRPV1 | Capsaicin, Protons, Heat | IC50 = 1-16 nM | Rat | [10][11] | |
| NEO6860 | TRPV1 | Capsaicin | IC50 = 41.5 nM | Human | [12] |
| TRPV1 | Acid (low pH) | IC50 = 211 nM (36% Imax) | Human | [12] | |
| TRPV1 | Heat | No effect up to 10 µM | Human | [12] |
Table 2: In Vivo Efficacy and Thermoregulatory Effects
| Compound | Pain Model | Efficacy | Species | Thermoregulatory Effect | Reference |
| This compound | Osteoarthritis | ED50 = 35 µmol/kg (grip force) | Rat | Temperature-neutral | [1] |
| Capsaicin-induced nocifensive behaviors | ED50 = 9.5 µmol/kg | Rat | Temperature-neutral | [1] | |
| SB-705498 | Freund's Complete Adjuvant (FCA) | 80% reversal of allodynia at 10 mg/kg | Guinea Pig | Hyperthermia | [1] |
| AMG-517 | Capsaicin-induced flinch | ED50 = 0.33 mg/kg | Rat | Hyperthermia | [2] |
| CFA-induced thermal hyperalgesia | MED = 0.83 mg/kg | Rat | Hyperthermia | [2] | |
| ABT-102 | Inflammatory, osteoarthritic, post-operative, bone cancer pain | Efficacious | Preclinical models | Mild hyperthermia in rats | [11] |
| NEO6860 | Osteoarthritis of the knee | Analgesic efficacy observed | Human | No clinically significant increase in temperature | [12][13] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental designs, the following diagrams illustrate the TRPV1 signaling pathway and a general workflow for evaluating TRPV1 antagonists.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the accurate comparison of drug candidates. Below are summaries of key methodologies used in the characterization of TRPV1 antagonists.
In Vitro Calcium Flux Assay (FLIPR)
This assay is a high-throughput method to determine the potency of antagonists in blocking agonist-induced TRPV1 activation.
-
Cell Culture: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing human or rat TRPV1 are cultured in appropriate media. For the assay, cells are seeded into 384-well black, clear-bottom plates and incubated overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or as part of a FLIPR Calcium Assay Kit) in an assay buffer, often containing probenecid to prevent dye extrusion. Incubation typically occurs for 1 hour at 37°C.
-
Compound Addition and Signal Detection: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). Baseline fluorescence is measured before the automated addition of the antagonist at various concentrations. After a short incubation period, a fixed concentration of an agonist (e.g., capsaicin, acid) is added.
-
Data Analysis: The change in fluorescence intensity, corresponding to the influx of calcium, is recorded over time. The inhibitory effect of the antagonist is calculated, and IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
In Vivo Osteoarthritis Pain Model (MIA-induced)
This model is used to evaluate the analgesic efficacy of compounds in a rodent model of osteoarthritis pain.
-
Induction of Osteoarthritis: Male Sprague-Dawley rats are anesthetized, and a single intra-articular injection of monosodium iodoacetate (MIA) is administered into the knee joint. MIA inhibits glycolysis in chondrocytes, leading to their death and subsequent cartilage degradation, mimicking osteoarthritic changes.
-
Drug Administration: this compound or other test compounds are typically administered orally at various doses at a specified time point after MIA injection when pain behaviors are established.
-
Assessment of Pain-Related Behaviors:
-
Mechanical Allodynia (von Frey Test): Rats are placed on a wire mesh platform. Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw. The withdrawal threshold is determined as the filament that elicits a paw withdrawal response.[14]
-
Grip Force: The animal is allowed to grasp a bar connected to a force gauge. The animal is then gently pulled backward until it releases its grip. The peak force exerted is recorded as a measure of limb strength, which can be compromised due to pain.[15][16]
-
-
Data Analysis: The effect of the compound on reversing the MIA-induced decrease in paw withdrawal threshold or grip force is quantified. ED50 values are calculated to determine the potency of the analgesic effect.
Core Body Temperature Measurement
This procedure is critical for assessing the hyperthermic side effects of TRPV1 antagonists.
-
Animal Preparation: Rats or dogs are surgically implanted with a telemetry transmitter in the abdominal cavity. This allows for continuous and stress-free monitoring of core body temperature. Animals are allowed to recover from surgery before the study begins.
-
Drug Administration: Test compounds are administered, typically orally, at various doses.
-
Data Acquisition: The telemetry system continuously records the core body temperature of the conscious and freely moving animals. Data is transmitted to a receiver and recorded by a computer.
-
Data Analysis: The change in core body temperature from baseline is plotted over time for each dose group. The magnitude and duration of any hyperthermic or hypothermic effects are determined.
Conclusion
This compound represents a significant advancement in the development of TRPV1 antagonists due to its potent analgesic efficacy and, crucially, its temperature-neutral profile. This favorable side-effect profile is attributed to its modality-selective mechanism of action, specifically its partial inhibition of acid-induced TRPV1 activation. In contrast, many first-generation, polymodal TRPV1 antagonists, while effective as analgesics in preclinical models, have been hampered by the on-target side effect of hyperthermia. The comparative data presented in this guide underscores the importance of understanding the nuanced pharmacology of TRPV1 and how targeting specific activation modes can lead to the development of safer and more effective pain therapeutics. The detailed experimental protocols provided herein offer a foundation for the continued investigation and comparison of novel TRPV1 antagonists.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of SB-705498, a potent and selective vanilloid receptor-1 (VR1/TRPV1) antagonist that inhibits the capsaicin-, acid-, and heat-mediated activation of the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. BCTC | TRPV Channels | Tocris Bioscience [tocris.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Capsazepine | TRP/TRPV Channel | Apoptosis | TargetMol [targetmol.com]
- 10. (R)-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)-urea (ABT-102) blocks polymodal activation of transient receptor potential vanilloid 1 receptors in vitro and heat-evoked firing of spinal dorsal horn neurons in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of the TRPV1 antagonist ABT-102 on body temperature in healthy volunteers: pharmacokinetic/pharmacodynamic analysis of three phase 1 trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NEO6860, modality-selective TRPV1 antagonist: a randomized, controlled, proof-of-concept trial in patients with osteoarthritis knee pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NEO6860, modality-selective TRPV1 antagonist: a randomized, controlled, proof-of-concept trial in patients with osteoarthritis knee pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. Grip Strength Test - Rodent Behavioral Testing - Neurology CRO - InnoSer [innoserlaboratories.com]
- 16. scantox.com [scantox.com]
A Comparative Efficacy Analysis of TRPV1 Antagonists: A-1165442 versus Capsazepine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel: A-1165442 and capsazepine. The TRPV1 channel, a key player in pain and temperature sensation, is a significant target for the development of novel analgesics. This document aims to furnish researchers with a comprehensive overview of the efficacy, selectivity, and experimental validation of these two compounds to inform future research and development endeavors.
Executive Summary
This compound emerges as a highly potent and selective TRPV1 antagonist with a favorable pharmacokinetic profile and a demonstrated lack of hyperthermic side effects, a common challenge with first-generation TRPV1 antagonists. In contrast, capsazepine, a first-generation competitive antagonist, exhibits lower potency, notable off-target activity, and poor pharmacokinetic properties, alongside species-specific in vivo efficacy.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and capsazepine, highlighting the significant differences in their potency and selectivity.
| Compound | Target | Agonist | Assay Type | IC50 (nM) | Species | Reference |
| This compound | TRPV1 | Capsaicin | Calcium Influx | 9 | Human | [1][2] |
| Capsazepine | TRPV1 | Capsaicin | Ion Flux | 562 | Rat | [3][4] |
Table 1: In Vitro Potency against TRPV1. This table directly compares the half-maximal inhibitory concentration (IC50) of this compound and capsazepine against capsaicin-induced TRPV1 activation.
| Compound | Off-Target | IC50/Activity | Reference |
| This compound | TRPA1, TRPM8, TRPV2, TRPV3, P2X2/3, Cav2.2, Nav channels, KCNQ2/3 | >100-fold selectivity for TRPV1 | [1] |
| Capsazepine | TRPM8, Nicotinic Acetylcholine Receptors, Voltage-gated Ca2+ channels | Inhibition at micromolar concentrations | [5] |
Table 2: Selectivity Profile. This table outlines the known off-target activities of both compounds, demonstrating the superior selectivity of this compound.
| Compound | Animal Model | Effect | ED50 / Dose | Reference |
| This compound | Rat Osteoarthritis Pain Model | Robust analgesic effect | 35 µmol/kg (single dose) | [1] |
| Capsazepine | Guinea Pig Inflammatory & Neuropathic Pain | Reversal of mechanical hyperalgesia | 1-30 mg/kg s.c. | [6] |
| Capsazepine | Rat & Mouse Inflammatory & Neuropathic Pain | Ineffective | Up to 100 mg/kg s.c. | [6] |
Table 3: In Vivo Efficacy. This table summarizes the in vivo analgesic effects of both compounds in various animal models, illustrating the potent and consistent efficacy of this compound and the species-dependent effects of capsazepine.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.
In Vitro Efficacy: Calcium Influx Assay for TRPV1 Antagonism
This protocol describes a common method for determining the IC50 of a TRPV1 antagonist.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human TRPV1 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well and incubated for 24 hours.
-
Fluorescent Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.
-
Compound Addition: After washing to remove excess dye, varying concentrations of the test compound (this compound or capsazepine) are added to the wells and incubated for a predetermined period (e.g., 15-30 minutes).
-
Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence imaging plate reader (FLIPR). A baseline fluorescence reading is taken before the addition of a specific concentration of the TRPV1 agonist, capsaicin. The change in fluorescence intensity, indicative of intracellular calcium concentration, is monitored over time.
-
Data Analysis: The peak fluorescence response is measured, and the percentage of inhibition for each concentration of the antagonist is calculated relative to the response with the agonist alone. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.
In Vivo Efficacy: Rodent Model of Osteoarthritis Pain
This protocol outlines a typical in vivo model to assess the analgesic efficacy of a compound in osteoarthritis-related pain.
-
Induction of Osteoarthritis: Osteoarthritis is induced in adult male Sprague-Dawley rats by a single intra-articular injection of a chemical agent like monoiodoacetate (MIA) into the knee joint.
-
Acclimatization and Baseline Measurements: Following a recovery period, animals are acclimatized to the testing environment. Baseline pain-related behaviors, such as weight-bearing on the affected limb, are measured.
-
Drug Administration: this compound or vehicle is administered orally to the rats at various doses.
-
Behavioral Testing: At specific time points after drug administration, pain-related behaviors are reassessed. A common method is the incapacitance test, which measures the distribution of weight between the hind limbs. An increase in weight-bearing on the affected limb indicates an analgesic effect.
-
Data Analysis: The change in weight-bearing from baseline is calculated for each dose group. The dose that produces a 50% reversal of the pain behavior (ED50) is determined using a dose-response curve.
Mandatory Visualizations
TRPV1 Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the TRPV1 channel and the point of intervention for antagonists like this compound and capsazepine.
Caption: TRPV1 signaling cascade and antagonist intervention.
Experimental Workflow for In Vitro Antagonist Screening
The diagram below outlines a typical high-throughput screening workflow for identifying and characterizing TRPV1 antagonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Capsazepine | TRP/TRPV Channel | Apoptosis | TargetMol [targetmol.com]
- 5. mdpi.com [mdpi.com]
- 6. The VR1 antagonist capsazepine reverses mechanical hyperalgesia in models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity Profile of A-1165442
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of A-1165442, a potent and orally bioavailable antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. The data presented herein is compiled from published pharmacological studies to assist researchers in evaluating this compound for preclinical and clinical research.
This compound is distinguished as a competitive and temperature-neutral TRPV1 antagonist.[1][2] Unlike first-generation TRPV1 antagonists that can induce hyperthermia by inhibiting all modes of channel activation, this compound demonstrates a unique profile by only partially blocking the acid-evoked activation of TRPV1, which is thought to contribute to its lack of effect on core body temperature.[1][2][3]
Quantitative Selectivity Profile of this compound
The following table summarizes the inhibitory activity of this compound against human TRPV1 and its selectivity against other human TRP channels. The data clearly demonstrates the high potency and selectivity of this compound for its primary target, TRPV1.
| Target Ion Channel | Ligand/Activator | Assay Type | This compound Activity | Selectivity Fold (vs. TRPV1) |
| TRPV1 | Capsaicin | Calcium Flux (FLIPR) | IC₅₀ = 9 nM [1][3] | - |
| TRPV1 | Low pH (Acid) | Calcium Flux (FLIPR) | 62% inhibition at 30 µM[1][3] | Not Applicable |
| TRPA1 | Not Specified | Not Specified | >100-fold less active than TRPV1[1][3] | >100 |
| TRPM8 | Not Specified | Not Specified | >100-fold less active than TRPV1[1][3] | >100 |
| TRPV2 | Not Specified | Not Specified | >100-fold less active than TRPV1[1][3] | >100 |
| TRPV3 | Not Specified | Not Specified | >100-fold less active than TRPV1[1][3] | >100 |
Furthermore, in a broad screening panel conducted by CEREP, this compound showed minimal cross-reactivity when evaluated at a concentration of 10 μM against 74 other targets, including various cell-surface receptors, ion channels, and enzymes.[1][3]
Experimental Protocols
The selectivity of this compound was primarily determined using cell-based functional assays. The key methodologies are detailed below.
Cellular Antagonist Activity via Fluorometric Imaging Plate Reader (FLIPR) Assay
-
Objective: To determine the potency of this compound in inhibiting the activation of human TRPV1.
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably expressing recombinant human TRPV1 were utilized.[3]
-
Methodology:
-
Cell Plating: HEK293-hTRPV1 cells are seeded into 96-well or 384-well microplates and cultured to form a confluent monolayer.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye exhibits a significant increase in fluorescence intensity upon binding to free intracellular calcium (Ca²⁺).
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or vehicle control for a specified period.
-
Agonist Stimulation: The plate is transferred to a FLIPR instrument. The TRPV1 channel is activated by adding a specific agonist, typically capsaicin. This activation leads to an influx of Ca²⁺ into the cells.
-
Signal Detection: The FLIPR instrument measures the change in fluorescence intensity in real-time, which corresponds to the change in intracellular Ca²⁺ concentration.
-
Data Analysis: The antagonist effect of this compound is quantified by measuring the reduction in the capsaicin-induced fluorescence signal. The IC₅₀ value, representing the concentration of this compound that causes 50% inhibition of the agonist response, is calculated by fitting the concentration-response data to a sigmoidal curve.[1][3]
-
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflow for assessing antagonist potency and the canonical signaling pathway of the TRPV1 channel.
References
A-1165442: A Temperature-Neutral TRPV1 Antagonist for Pain Management
A detailed comparison of A-1165442 with other transient receptor potential vanilloid-1 (TRPV1) antagonists reveals its unique temperature-neutral profile, a critical advantage in the development of novel analgesics. Unlike many first-generation TRPV1 antagonists that induce hyperthermia, and others that cause hypothermia, this compound demonstrates a remarkable lack of effect on core body temperature, positioning it as a safer therapeutic candidate.
The pursuit of TRPV1 antagonists for pain relief has been significantly hampered by the on-target side effect of altered body temperature.[1] The TRPV1 channel, a key player in pain and temperature sensation, is a polymodal ion channel activated by capsaicin, noxious heat, and acidic conditions (protons).[2][3] The temperature dysregulation observed with many TRPV1 antagonists is directly linked to their mechanism of action and their interaction with the different activation modes of the TRPV1 channel.
The Mechanism Behind Temperature Neutrality
This compound's temperature-neutrality stems from its "mode-selective" antagonism of the TRPV1 channel. It is a potent, competitive antagonist of capsaicin-induced activation, with an IC50 of 9 nM for human TRPV1.[4] However, it only partially blocks the acid-evoked responses, with a 62% block at a concentration of 30 μM.[4] This incomplete inhibition of the proton-sensing function of TRPV1 is the key to its favorable thermal profile.
In contrast, "polymodal" antagonists, which block all modes of TRPV1 activation (capsaicin, heat, and acid), consistently produce hyperthermia.[2] This is because TRPV1 channels on sensory nerves, particularly in the abdomen, are believed to be tonically activated by endogenous ligands and/or local pH, exerting a constant suppressive effect on the body's core temperature.[4][5] By completely blocking this tonic activation, polymodal antagonists disinhibit cold-defense pathways, leading to an increase in body temperature.[4]
Conversely, some TRPV1 antagonists, such as A-1165901, induce hypothermia. These compounds have been shown to potentiate the activation of TRPV1 by protons, thereby enhancing the tonic suppressive signal and leading to a drop in body temperature.[4]
Comparative Data on Body Temperature Effects
The following table summarizes the effects of this compound and other representative TRPV1 antagonists on core body temperature based on available preclinical and clinical data.
| Compound | Class | Effect on Body Temperature | Species | Maximum Temperature Change | Dose |
| This compound | Mode-Selective Antagonist | Temperature-Neutral | Rat, Dog | No significant change | 100 μmol/kg (Dog) |
| AMG 517 | Polymodal Antagonist | Hyperthermia | Human | > 2°C (up to 40°C) | Not specified |
| ABT-102 | Polymodal Antagonist | Hyperthermia | Human | ~0.6-0.8°C (analgesic dose) | 2-40 mg |
| A-1165901 | Proton-Potentiating Antagonist | Hypothermia | Rat | -1.6°C | 41 mg/kg |
Signaling Pathways of TRPV1 Antagonist-Induced Thermoregulation
The differential effects of TRPV1 antagonists on body temperature can be visualized through their impact on the thermoregulatory signaling pathway.
Experimental Protocols
In Vivo Body Temperature Measurement in Dogs
The temperature-neutral profile of this compound was confirmed in conscious male beagle dogs.[4]
-
Animal Model: Male beagle dogs were used for the study.
-
Instrumentation: Animals were instrumented with telemetry transmitters capable of monitoring core body temperature. A recovery period was allowed post-surgery.
-
Dosing: On the day of the experiment, dogs received a single oral dose of either the vehicle, a comparator compound, or this compound (100 μmol/kg).
-
Data Acquisition: Core body temperature was recorded every 5 minutes for the duration of the study. The data was then averaged into 15-minute and 1-hour intervals for analysis. Temperature signals were transmitted wirelessly from the implanted transmitter to a receiver connected to a computer.[4]
In Vivo Body Temperature Measurement in Rodents
Similar methodologies are employed for assessing body temperature changes in rats and mice.[1]
-
Animal Model: Rats or mice are used.
-
Instrumentation: A telemetry transmitter is surgically implanted into the peritoneal cavity of the animal under anesthesia. The surgical wound is closed, and the animal is allowed to recover.
-
Experimental Setup: For the experiment, animals are housed in their home cages placed on telemetry receivers. This allows for the continuous monitoring of deep (abdominal) body temperature in freely moving animals.
-
Dosing and Measurement: On the experimental day, the compound of interest or vehicle is administered (e.g., intraperitoneally, orally). Body temperature is recorded continuously, and changes from baseline are analyzed.
Conclusion
The development of this compound represents a significant advancement in the field of TRPV1 antagonists. Its mode-selective mechanism of action, specifically its partial blockade of proton-activated TRPV1 currents, allows it to exert analgesic effects without the problematic side effect of hyperthermia that has plagued earlier compounds. This temperature-neutral profile, supported by robust preclinical data, makes this compound a highly promising candidate for the treatment of various pain conditions. The comparative analysis with hyperthermic and hypothermic antagonists underscores the critical importance of understanding the nuanced pharmacology of TRPV1 for the successful development of safe and effective therapeutics.
References
- 1. TRPV1 drugs alter core body temperature via central projections of primary afferent sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Contributions of Different Modes of TRPV1 Activation to TRPV1 Antagonist-Induced Hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPV1 activation is not an all-or-none event: TRPV1 partial agonism/antagonism and its regulatory modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPV1 antagonists that cause hypothermia, instead of hyperthermia, in rodents: Compounds’ pharmacological profiles, in vivo targets, thermoeffectors recruited and implications for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
A-1165442: A Comparative Analysis of Analgesic Efficacy in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analgesic effects of A-1165442, a potent and selective TRPV1 antagonist, in various preclinical pain models. The data presented is intended to offer an objective overview of its performance against other analgesics, supported by available experimental data.
Overview of this compound
This compound is a competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key player in pain signaling pathways. It has demonstrated efficacy in rodent models of osteoarthritis and capsaicin-induced pain. This guide will delve into the quantitative data from these studies, compare its effects with other analgesics where possible, and provide detailed experimental protocols.
Data Presentation: Analgesic Efficacy of this compound
The following tables summarize the quantitative data on the analgesic effects of this compound in different pain models.
| Parameter | Value | Species | Pain Model | Assay |
| IC50 (hTRPV1) | 9 nM | Human (in vitro) | - | Capsaicin-induced calcium flux |
| ED50 | 9.5 µmol/kg (p.o.) | Rat | Capsaicin-induced nocifensive behaviors | Behavioral Observation |
| ED50 | 35 µmol/kg (p.o.) | Rat | Osteoarthritis (MIA-induced) | Grip Strength |
Comparative Analgesic Efficacy
Direct comparative studies of this compound against other analgesics in the same experimental settings are limited in the currently available literature. However, we can draw indirect comparisons from studies evaluating other compounds in similar models.
Osteoarthritis Pain Model (MIA-Induced)
| Compound | Dosage | Species | Effect on Pain Behavior | Citation |
| This compound | 35 µmol/kg (p.o.) | Rat | Robust effect on grip force. | [1] |
| Diclofenac | 5 mg/kg (oral) | Rat | Significantly reduced cartilage erosion and inflammation. | [2] |
| Ibuprofen | Not specified | Rat | Reduced weight-bearing asymmetry by 4 times on day 3. | [3] |
| Meloxicam | Not specified | Rat | Reduced weight-bearing asymmetry by 2 times on day 7. | [3] |
Note: The above comparisons are indirect and based on separate studies. The experimental conditions and endpoints may vary, affecting the direct comparability of the results.
Experimental Protocols
Monoiodoacetate (MIA)-Induced Osteoarthritis Model in Rats
This model mimics the pain and pathology of human osteoarthritis.
-
Animal Model: Male Sprague Dawley or Wistar rats are typically used.
-
Induction of Osteoarthritis: A single intra-articular injection of monoiodoacetate (MIA) (e.g., 1-3 mg in a small volume of saline) is administered into the knee joint of anesthetized rats. The contralateral knee can be injected with saline to serve as a control.[4][5]
-
Pain Assessment:
-
Grip Strength Test: This test measures the maximal force an animal can exert with its hind limbs. A decrease in grip strength in the MIA-injected limb is indicative of pain.[1][3]
-
Mechanical Allodynia (von Frey Test): Calibrated von Frey filaments are applied to the plantar surface of the hind paw to determine the paw withdrawal threshold. A lower threshold in the affected paw indicates mechanical hypersensitivity.[5]
-
Weight Bearing: An incapacitance tester can be used to measure the distribution of weight between the hind limbs. A reduction in weight-bearing on the MIA-injected limb is a measure of pain.[3]
-
-
Drug Administration: this compound or other test compounds are typically administered orally at various time points after MIA injection to assess their analgesic effects.
Capsaicin-Induced Pain Model in Rats
This model is used to evaluate acute pain and the efficacy of TRPV1 antagonists.
-
Animal Model: Male Sprague Dawley rats are commonly used.
-
Induction of Nocifensive Behavior: A dilute solution of capsaicin is injected subcutaneously into the plantar surface of the hind paw. This induces immediate pain behaviors such as licking, flinching, and lifting of the injected paw.[6][7]
-
Behavioral Assessment: The frequency and duration of nocifensive behaviors are observed and quantified for a defined period after capsaicin injection.
-
Drug Administration: this compound or other test compounds are administered, usually orally, prior to capsaicin injection to determine their ability to block the nocifensive response.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
The following diagram illustrates the proposed signaling pathway through which this compound exerts its analgesic effects by antagonizing the TRPV1 receptor.
Caption: this compound competitively antagonizes the TRPV1 receptor, blocking its activation by noxious stimuli.
Experimental Workflow for Analgesic Testing in Rodent Models
The following diagram outlines a typical experimental workflow for evaluating the analgesic efficacy of a compound like this compound.
Caption: A generalized workflow for preclinical evaluation of analgesic compounds in rodent pain models.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of diclofenac with apigenin-glycosides rich Clinacanthus nutans extract for amending inflammation and catabolic protease regulations in osteoporotic-osteoarthritis rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rrpharmacology.ru [rrpharmacology.ru]
- 4. Validity evaluation of a rat model of monoiodoacetate-induced osteoarthritis with clinically effective drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Pain-Associated Behavioral Changes in Monoiodoacetate-Induced Osteoarthritic Rats Using Dynamic Weight Bearing Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. msjonline.org [msjonline.org]
- 7. Predictive validity of animal pain models? A comparison of the pharmacokinetic-pharmacodynamic relationship for pain drugs in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Preclinical Assessment of A-1165442's Side Effect Profile Against Other TRPV1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical side effect profile of A-1165442, a second-generation Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist, with a focus on its thermoregulatory effects compared to first-generation and other modality-selective TRPV1 antagonists. The primary undesirable side effect of first-generation TRPV1 antagonists is hyperthermia, an on-target effect that has hindered their clinical development. This compound has been designed to be "temperature-neutral" by selectively blocking certain activation modes of the TRPV1 channel.
Executive Summary
Preclinical data demonstrates that this compound exhibits a favorable side effect profile, most notably avoiding the hyperthermia associated with first-generation TRPV1 antagonists. This is attributed to its "acid-sparing" mechanism, where it potently blocks capsaicin-induced activation of TRPV1 without significantly affecting activation by protons (low pH). In contrast, first-generation antagonists that block all modes of TRPV1 activation consistently induce a significant rise in core body temperature. This guide presents the available preclinical data in a comparative format to highlight these key differences.
Comparative Analysis of Thermoregulatory Side Effects
The most significant differentiator between this compound and first-generation TRPV1 antagonists is their effect on core body temperature. Preclinical studies in rats have consistently shown that this compound does not induce a significant change in body temperature, a stark contrast to the hyperthermia observed with compounds like AMG 517.
| Compound | Generation/Class | Mechanism of Action | Preclinical Species | Route of Administration | Dose | Maximum Change in Core Body Temperature (°C) | Citation |
| This compound | Second-Generation (Acid-Sparing) | Potent blocker of capsaicin-induced activation, partial blockade of acid-evoked response. | Rat | Not Specified | Not Specified | < 0.5 | |
| A-1106625 | First-Generation | Potent blocker of all modes of TRPV1 activation. | Rat | Oral | Not Specified | Significant Increase | |
| AMG 517 | First-Generation | Potent blocker of all modes of TRPV1 activation. | Rat | Intraperitoneal | 250 ng/kg | ~0.5 - 1.5 | [1] |
| SB-705489 | First-Generation | Potent blocker of all modes of TRPV1 activation. | Rat | Not Specified | Not Specified | Hyperthermia | |
| AMG-8562 | Second-Generation (Modality-Selective) | Potent blocker of capsaicin-induced activation, potentiates acid activation. | Rat | Oral | Not Specified | Hypothermia | |
| AS-1928370 | Second-Generation (Modality-Selective) | Potent blocker of capsaicin-induced activation, weak inhibitor of acid activation. | Rat | Oral | 10 mg/kg | No significant effect |
Experimental Methodologies
Detailed experimental protocols from specific proprietary preclinical studies are often not fully available in the public domain. However, based on published research, the following general methodologies are employed to assess the side effect profile of TRPV1 antagonists.
In Vivo Assessment of Core Body Temperature
Objective: To continuously monitor the core body temperature of conscious, freely moving animals following the administration of a TRPV1 antagonist.
General Protocol:
-
Animals: Male Sprague-Dawley or Wistar rats are commonly used.
-
Housing: Animals are individually housed in a temperature- and light-controlled environment. The ambient temperature is typically maintained within the thermoneutral zone for rats (approximately 28-32°C) to minimize baseline thermoregulatory stress.[2]
-
Telemetry Implantation: A sterile radiotelemetry transmitter is surgically implanted into the abdominal cavity of each animal under anesthesia. This allows for the continuous and non-invasive measurement of core body temperature and often locomotor activity. Animals are allowed a recovery period of at least one week post-surgery.[3][4]
-
Drug Administration: The test compound (e.g., this compound or a comparator) or vehicle is administered via the intended clinical route, often orally (p.o.) or intraperitoneally (i.p.).
-
Data Acquisition: Core body temperature is recorded at regular intervals (e.g., every 5-15 minutes) for a specified period before and after drug administration to establish a baseline and monitor for any changes.
-
Data Analysis: The change in core body temperature from baseline is calculated for each animal and averaged across treatment groups. Statistical analysis is performed to determine the significance of any observed temperature changes compared to the vehicle control group.
In Vitro Assessment of TRPV1 Antagonism
Objective: To determine the potency of a compound in blocking capsaicin-induced calcium influx in cells expressing the TRPV1 channel.
General Protocol:
-
Cell Lines: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human or rat TRPV1 channel are used.
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and cultured until they form a confluent monolayer.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in a buffered saline solution.
-
Compound Addition: The test compound is added to the wells at various concentrations and incubated for a specific period to allow for binding to the TRPV1 channel.
-
Agonist Stimulation and Signal Detection: The plate is placed in a FLIPR instrument, which simultaneously adds a known concentration of the TRPV1 agonist capsaicin to all wells and measures the resulting change in fluorescence intensity over time. An increase in fluorescence indicates an influx of calcium into the cells.
-
Data Analysis: The ability of the antagonist to inhibit the capsaicin-induced fluorescence signal is quantified. The half-maximal inhibitory concentration (IC50) is calculated from the concentration-response curve.
Objective: To directly measure the effect of a compound on the ion currents flowing through the TRPV1 channel in a single cell.
General Protocol:
-
Cell Preparation: Cells expressing TRPV1 channels (e.g., HEK293 cells or primary dorsal root ganglion neurons) are cultured on coverslips.
-
Recording Setup: A coverslip is placed in a recording chamber on the stage of a microscope and continuously perfused with an extracellular solution. A glass micropipette with a very fine tip (1-5 MΩ resistance) is filled with an intracellular solution and positioned onto the surface of a single cell using a micromanipulator.
-
Whole-Cell Configuration: A gigaohm seal is formed between the pipette tip and the cell membrane. Gentle suction is then applied to rupture the membrane patch, establishing electrical access to the cell's interior (whole-cell configuration).
-
Voltage Clamp and Agonist Application: The membrane potential of the cell is held at a constant voltage (e.g., -60 mV) using a patch-clamp amplifier. An agonist (e.g., capsaicin or low pH solution) is applied to the cell via the perfusion system to activate TRPV1 channels, resulting in an inward ion current.
-
Antagonist Application and Data Recording: The antagonist is then co-applied with the agonist, and the reduction in the agonist-induced current is measured.
-
Data Analysis: The percentage of inhibition of the agonist-induced current by the antagonist is calculated at various concentrations to determine the IC50.[5][6]
Signaling Pathways and Visualizations
The primary on-target side effect of hyperthermia from first-generation TRPV1 antagonists is believed to result from the blockade of a tonic, proton-activated TRPV1 signal that contributes to the maintenance of normal body temperature. By sparing this proton-sensing function, this compound and other second-generation antagonists can provide analgesia without disrupting thermoregulation.
Caption: TRPV1 activation and antagonist-induced hyperthermia pathway.
This diagram illustrates how various stimuli activate the TRPV1 channel, leading to downstream signaling associated with pain. First-generation antagonists block all modes of activation, including the tonic proton-activated signal involved in thermoregulation, which results in hyperthermia. This compound, a second-generation antagonist, selectively blocks capsaicin and heat activation while sparing the proton-activated pathway, thus avoiding this side effect.
Caption: Preclinical experimental workflow for TRPV1 antagonist side effect profiling.
This workflow outlines the key in vivo and in vitro experiments conducted to characterize the side effect profile of TRPV1 antagonists. In vivo studies focus on the thermoregulatory effects in animal models, while in vitro assays determine the compound's potency and mechanism of action at the molecular level. The data from these experiments are then integrated to form a comprehensive comparative analysis.
References
- 1. TRPV1 drugs alter core body temperature via central projections of primary afferent sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Rodent Thermoregulation on Animal Models in the Research Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Telemetry monitoring for non-invasive assessment of changes in core temperature after spinal drug administration in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of temperature in the rat by rectal probe and telemetry yields compatible results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. docs.axolbio.com [docs.axolbio.com]
- 6. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
head-to-head comparison of A-1165442 with first-generation TRPV1 antagonists
For Researchers, Scientists, and Drug Development Professionals
The transient receptor potential vanilloid 1 (TRPV1) channel has long been a focal point in the quest for novel analgesics. As a key integrator of noxious stimuli, including heat, acid, and capsaicin, its blockade offers a promising therapeutic strategy for pain management. However, the clinical development of first-generation TRPV1 antagonists was hampered by a significant on-target side effect: hyperthermia. This guide provides a detailed head-to-head comparison of A-1165442, a second-generation TRPV1 antagonist, with its first-generation predecessors, highlighting the key differentiators in their pharmacological profiles and the supporting experimental data that underscore the evolution of TRPV1-targeted therapies.
Executive Summary
This compound represents a significant advancement in the development of TRPV1 antagonists by uncoupling the desired analgesic effects from the problematic hyperthermia associated with first-generation compounds. This has been achieved through a modality-selective mechanism of action, where this compound potently blocks capsaicin-induced channel activation while only partially inhibiting acid-evoked responses. In contrast, first-generation antagonists are typically "polymodal," potently blocking all major activation pathways of the TRPV1 channel, a characteristic now understood to be linked to the disruption of normal thermoregulation.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and representative first-generation TRPV1 antagonists. It is important to note that this data is compiled from various preclinical studies and may not be directly comparable due to differing experimental conditions.
Table 1: In Vitro Potency and Selectivity
| Compound | Class | hTRPV1 IC50 (Capsaicin-induced) | hTRPV1 Blockade (Acid-induced) | Selectivity over other TRP channels |
| This compound | Second-Generation | 9 nM[1] | 62% block at 30 μM[1] | >100-fold (TRPA1, TRPM8, TRPV2, TRPV3)[1] |
| Capsazepine | First-Generation | 0.4 - 2.5 µM | Potent inhibitor | Low |
| SB-705498 | First-Generation | pKi = 7.6 | Potent inhibitor | High |
| ABT-102 | First-Generation | 1 - 16 nM | Potent inhibitor | High |
Table 2: In Vivo Efficacy and Side Effect Profile
| Compound | Analgesic Efficacy (Rodent Models) | Effect on Core Body Temperature |
| This compound | ED50 of 9.5 μmol/kg (capsaicin-induced nocifensive behaviors in rats)[1] | No significant change in rats and dogs[1] |
| Capsazepine | Demonstrated efficacy in some pain models | Can induce hyperthermia in some species |
| SB-705498 | Efficacious in preclinical pain models | Can induce hyperthermia |
| ABT-102 | Efficacious in preclinical models of inflammatory, osteoarthritic, post-operative and bone cancer pain | Induces mild, transient hyperthermia in rats and humans |
Table 3: Pharmacokinetic Profile (Rat)
| Compound | Bioavailability | Half-life (t1/2) |
| This compound | Favorable pharmacokinetic profile[2] | Not specified |
| Capsazepine | Poor pharmacokinetic properties | Low metabolic stability |
| SB-705498 | 86% | 3.1 hours |
| ABT-102 | Good | Not specified |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below.
In Vitro Potency and Selectivity Assays
a) Fluorometric Imaging Plate Reader (FLIPR) Calcium Assay:
This high-throughput assay is used to measure the ability of a compound to inhibit TRPV1 activation by measuring changes in intracellular calcium concentration.
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing human TRPV1 (hTRPV1).
-
Procedure:
-
Cells are plated in 384-well microplates and incubated overnight.
-
The next day, cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
The test compound (e.g., this compound) is added to the wells at various concentrations and incubated for a predetermined period.
-
The FLIPR instrument is used to measure the baseline fluorescence.
-
A TRPV1 agonist (e.g., capsaicin or an acidic solution) is then added to the wells to stimulate the channel.
-
The instrument records the change in fluorescence intensity, which is proportional to the influx of calcium through the TRPV1 channel.
-
The IC50 value, the concentration of the antagonist that inhibits 50% of the agonist-induced response, is calculated.
-
b) Whole-Cell Patch Clamp Electrophysiology:
This technique provides a more detailed analysis of the antagonist's effect on the ion channel's electrical activity.
-
Cell Preparation: HEK293 cells expressing hTRPV1 or isolated dorsal root ganglion (DRG) neurons.
-
Procedure:
-
A glass micropipette with a very fine tip is used to form a high-resistance seal with the membrane of a single cell.
-
The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The cell's membrane potential is clamped at a specific voltage (e.g., -60 mV).
-
A TRPV1 agonist is applied to the cell, and the resulting inward current is measured.
-
The antagonist is then perfused over the cell, and the agonist-induced current is measured again.
-
The degree of inhibition of the current by the antagonist is quantified to determine its potency and mechanism of action (e.g., competitive vs. non-competitive).
-
In Vivo Analgesia and Thermoregulation Studies
a) Capsaicin-Induced Nocifensive Behavior Model (Rat):
This model assesses the analgesic efficacy of a compound by measuring its ability to reduce pain-related behaviors induced by capsaicin.
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
The test compound (e.g., this compound) or vehicle is administered to the rats (e.g., orally).
-
After a specific pretreatment time, a small volume of capsaicin solution is injected into the plantar surface of one hind paw.
-
Immediately following the injection, the rat is placed in an observation chamber.
-
An observer, blind to the treatment, records the amount of time the animal spends licking, flinching, or lifting the injected paw over a set period (e.g., 5-10 minutes).
-
A reduction in the duration of these nocifensive behaviors in the compound-treated group compared to the vehicle group indicates an analgesic effect.
-
b) Core Body Temperature Measurement:
This experiment evaluates the potential of a TRPV1 antagonist to induce hyperthermia.
-
Animals: Rats or dogs.
-
Procedure:
-
Animals are implanted with a telemetry device that continuously monitors and transmits their core body temperature.
-
After a baseline temperature is established, the test compound or vehicle is administered.
-
Core body temperature is recorded at regular intervals for several hours or days.
-
Any significant increase in body temperature in the compound-treated group compared to the vehicle group is noted.
-
Mandatory Visualization
Diagram 1: Simplified TRPV1 Signaling Pathway
Caption: Simplified signaling pathway of TRPV1 activation and its modulation by different antagonists.
Diagram 2: Experimental Workflow for In Vivo Analgesia Testing
Caption: A typical experimental workflow for assessing the analgesic efficacy of a TRPV1 antagonist.
Conclusion
This compound represents a paradigm shift in the development of TRPV1 antagonists. By selectively modulating the channel's activity and avoiding the complete blockade of all activation modes, it demonstrates the potential to deliver potent analgesia without the dose-limiting hyperthermic effects that plagued its predecessors. The data presented in this guide underscore the importance of a nuanced understanding of TRPV1 pharmacology for the successful development of the next generation of pain therapeutics. This modality-specific approach may hold the key to finally unlocking the full therapeutic potential of targeting the TRPV1 channel.
References
A Comparative Analysis of the Oral Bioavailability of A-1165442 and Competing PARP Inhibitors
For Immediate Release
[City, State] – [Date] – In the landscape of targeted cancer therapy, the efficacy of orally administered drugs is fundamentally linked to their bioavailability. This guide provides a comparative assessment of the oral bioavailability of A-1165442, a potent and selective PARP1 inhibitor, against its key competitors: olaparib, rucaparib, niraparib, and talazoparib. This analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in preclinical and clinical research.
Executive Summary
This compound is described as an orally available compound with a favorable pharmacokinetic profile demonstrated in preclinical models. While specific quantitative data on its absolute oral bioavailability is not publicly available, its efficacy upon oral administration in rodent models suggests significant systemic exposure. In comparison, approved PARP inhibitors exhibit a range of oral bioavailability, with niraparib showing high bioavailability and rucaparib demonstrating moderate bioavailability. The tablet formulations of olaparib have improved bioavailability over earlier capsule versions, and talazoparib is also noted for its favorable oral pharmacokinetic properties.
Comparative Oral Bioavailability Data
The following table summarizes the available quantitative and qualitative data on the oral bioavailability of this compound and its competitors.
| Compound | Target | Oral Bioavailability (F%) | Formulation | Species | Citation |
| This compound | TRPV1 Antagonist | Data not publicly available; described as "orally available" with a "favorable pharmacokinetic profile". | Not specified | Preclinical (rodents) | |
| Olaparib | PARP1/2 | Improved bioavailability with tablet vs. capsule; 300 mg tablet achieves exposure comparable to or greater than 400 mg capsule. A specific percentage is not publicly available.[1][2] | Tablet | Human | [1][2] |
| Rucaparib | PARP1/2/3 | 36% (mean absolute) | Tablet | Human | |
| Niraparib | PARP1/2 | ~73% (absolute) | Capsule | Human | |
| Talazoparib | PARP1/2 | Favorable oral bioavailability; estimated to be at least 54.6% based on urinary recovery data. | Capsule | Human |
Experimental Protocols
The determination of oral bioavailability is a critical step in drug development. Below are detailed methodologies for key experiments typically employed to assess this parameter.
Preclinical Determination of Oral Bioavailability in Rodents (Rat Model)
This protocol outlines a typical study to determine the absolute oral bioavailability of a compound in rats.
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group), weighing 200-250g, are used. Animals are fasted overnight prior to dosing but have free access to water.
-
Dosing Formulations:
-
Intravenous (IV) Formulation: The compound is dissolved in a suitable vehicle (e.g., a mixture of DMSO and PEG400) to a final concentration for a dose of 1-2 mg/kg.
-
Oral (PO) Formulation: The compound is suspended in a vehicle such as 0.5% methylcellulose for administration via oral gavage at a dose typically 5-10 times the IV dose.
-
-
Administration:
-
IV Group: The compound is administered as a single bolus injection into the tail vein.
-
PO Group: The compound is administered using a gavage needle directly into the stomach.
-
-
Blood Sampling: Serial blood samples (approximately 0.2 mL) are collected from the tail vein or jugular vein at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: The concentration of the compound in plasma samples is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate pharmacokinetic parameters, including the Area Under the Curve (AUC) for both IV (AUCIV) and PO (AUCPO) routes.
-
Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the following formula:
-
F% = (AUCPO / DosePO) / (AUCIV / DoseIV) x 100
-
Clinical Determination of Absolute Oral Bioavailability in Humans
This protocol describes a typical Phase 1 clinical trial to determine the absolute oral bioavailability of a new drug in healthy human volunteers.
-
Study Design: An open-label, randomized, two-period, two-sequence crossover design is often employed. A sufficient washout period (typically at least 5-7 half-lives of the drug) is maintained between the two periods.
-
Subjects: A cohort of healthy male and/or female volunteers who have provided informed consent.
-
Dosing:
-
Period 1: Subjects receive either a single oral dose of the drug (e.g., tablet or capsule) or a single intravenous infusion of the drug.
-
Period 2: After the washout period, subjects receive the alternate formulation.
-
-
Blood Sampling: Serial blood samples are collected at frequent intervals post-dose to accurately characterize the plasma concentration-time profile of the drug.
-
Bioanalysis: Plasma concentrations of the drug are measured using a validated bioanalytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine the pharmacokinetic parameters, including AUC from time zero to infinity (AUC∞) for both oral and IV administrations.
-
Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated as:
-
F% = (AUC∞, PO / DosePO) / (AUC∞, IV / DoseIV) x 100
-
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for determining the absolute oral bioavailability of a compound in a preclinical setting.
Caption: Workflow for Preclinical Oral Bioavailability Assessment.
References
A-1165442: A Comparative Analysis of Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
A-1165442 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1), a key receptor implicated in pain and inflammation. This guide provides a comparative analysis of the cross-reactivity of this compound with other receptors, supported by available experimental data. The high selectivity of this compound for TRPV1 underscores its potential as a targeted therapeutic agent with a favorable safety profile.
Executive Summary
This compound demonstrates exceptional selectivity for the human TRPV1 receptor, with an IC50 value of 9 nM.[1] Extensive screening has revealed greater than 100-fold selectivity against other members of the TRP channel family and other relevant receptors. Furthermore, when evaluated at a concentration of 10 μM in a broad panel of 74 cell-surface receptors, ion channels, and enzymes, this compound exhibited minimal cross-reactivity.[1] This high degree of selectivity minimizes the potential for off-target effects, a critical attribute for any therapeutic candidate.
Selectivity Profile of this compound
The following tables summarize the available quantitative data on the interaction of this compound with its primary target, TRPV1, and a selection of other receptors.
| Primary Target | Species | Assay Type | Potency (IC50) | Selectivity vs. Off-Targets |
| TRPV1 | Human | Capsaicin-induced Calcium Flux (FLIPR) | 9 nM | >100-fold |
Table 1: Potency of this compound against the human TRPV1 receptor.
| Off-Target Receptor/Channel Family | Specific Receptors/Channels Tested | Selectivity Fold |
| TRP Channels | TRPA1, TRPM8, TRPV2, TRPV3 | >100 |
| P2X Receptors | P2X2/3 | >100 |
| Calcium Channels | Cav2.2 | >100 |
| Sodium Channels | Nav Channels | >100 |
| Potassium Channels | KCNQ2/3 | >100 |
Table 2: Documented selectivity of this compound against various off-target receptors and ion channels.
Broad Panel Screening
This compound was further evaluated for off-target activities at a concentration of 10 μM in a comprehensive panel of 74 targets, including receptors, ion channels, and enzymes, by CEREP. The results of this screening indicated minimal cross-reactivity. While the specific quantitative data for each of the 74 targets is not publicly available, the overall finding of minimal interaction at a high concentration (10 μM) strongly supports the high selectivity of this compound.
Experimental Protocols
The selectivity of this compound was determined using a combination of in vitro functional assays. The following are detailed methodologies representative of those used in the characterization of this compound.
Functional Antagonism at TRPV1 (FLIPR Assay)
-
Objective: To determine the potency of this compound in antagonizing the activation of the human TRPV1 receptor.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human TRPV1 receptor.
-
Methodology:
-
Cells are seeded in 384-well plates and incubated overnight.
-
The cells are then loaded with a calcium-sensitive dye (e.g., Fluo-4 AM).
-
This compound is added to the wells at various concentrations and pre-incubated.
-
The plate is then placed in a Fluorometric Imaging Plate Reader (FLIPR).
-
The TRPV1 agonist, capsaicin, is added to the wells to stimulate calcium influx through the TRPV1 channel.
-
The fluorescence intensity is measured in real-time.
-
The IC50 value is calculated from the concentration-response curve of this compound's ability to inhibit the capsaicin-induced fluorescence signal.
-
Broad Panel Off-Target Screening (Radioligand Binding Assays - Representative Protocol)
-
Objective: To assess the cross-reactivity of this compound against a wide range of receptors and ion channels.
-
Methodology (General):
-
Membranes from cells expressing the target receptor are prepared.
-
A specific radioligand for the target receptor is incubated with the cell membranes in the presence and absence of this compound (typically at a fixed concentration, e.g., 10 μM).
-
The reaction is allowed to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity bound to the filter is quantified using a scintillation counter.
-
The percentage of inhibition of radioligand binding by this compound is calculated. A significant inhibition (typically >50%) suggests a potential interaction with the off-target receptor.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the TRPV1 signaling pathway and a typical experimental workflow for assessing antagonist activity.
Caption: TRPV1 signaling pathway and the antagonistic action of this compound.
Caption: Experimental workflow for the FLIPR-based TRPV1 antagonist assay.
Conclusion
The available data strongly indicate that this compound is a highly selective TRPV1 antagonist. Its minimal interaction with a broad range of other receptors, ion channels, and enzymes at a high concentration suggests a low potential for off-target related side effects. This favorable selectivity profile, combined with its demonstrated efficacy, makes this compound a compelling candidate for further development in the treatment of TRPV1-mediated conditions. Future studies providing detailed quantitative data from broad panel screens would further solidify the understanding of its exceptional selectivity.
References
A-1165442: Validating In Vitro to In Vivo Efficacy for a Temperature-Neutral TRPV1 Antagonist
A Comparative Guide for Researchers
The transient receptor potential vanilloid 1 (TRPV1) channel is a well-established target for the development of novel analgesics. Its activation by noxious stimuli such as heat, acid, and capsaicin plays a crucial role in pain signaling.[1][2] A-1165442 is a potent, competitive, and orally available antagonist of the human TRPV1 receptor.[3][4] A key distinguishing feature of this compound is its "temperature-neutral" profile, meaning it does not significantly alter core body temperature, a common side effect observed with other TRPV1 antagonists.[3][4] This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of this compound against other TRPV1 modulators, supported by experimental data and detailed methodologies.
Quantitative Comparison of In Vitro Efficacy
The in vitro potency of this compound has been evaluated in various cellular assays, primarily measuring the inhibition of TRPV1 activation by agonists like capsaicin. The most common method involves monitoring intracellular calcium influx upon channel activation.
| Compound | Assay Type | Species | Agonist | IC50 | Reference |
| This compound | Calcium Influx | Human | Capsaicin | 9 nM | [4] |
| A-784168 | Calcium Influx | Not Specified | Capsaicin | 23 nM | [5] |
| AMG9810 | Not Specified | Not Specified | Not Specified | Potent |
In Vivo Efficacy: Translating Cellular Potency to Analgesic Effects
The analgesic efficacy of this compound has been demonstrated in rodent models of inflammatory and osteoarthritis pain. Its oral bioavailability allows for systemic administration and evaluation of its effects on pain-related behaviors.
| Compound | Animal Model | Pain Type | Route of Administration | ED50 | Key Findings | Reference |
| This compound | Rat | Capsaicin-induced nocifensive behaviors | Oral | 9.5 µmol/kg | Prevents nocifensive behaviors | [3] |
| This compound | Rodent | Osteoarthritis | Oral | 35 µmol/kg (single dose) | Robust effect on grip force | [3] |
| A-784168 | Rat | CFA-induced thermal hyperalgesia | Oral | 6 µmol/kg | Fully and dose-dependently relieved thermal hyperalgesia | [5] |
Signaling Pathway and Experimental Workflow
To understand the context of this compound's mechanism and the methods used for its evaluation, the following diagrams illustrate the TRPV1 signaling pathway and a general workflow for assessing TRPV1 antagonists.
Caption: TRPV1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for validating this compound efficacy.
Experimental Protocols
In Vitro: Calcium Influx Assay
This method is designed to measure the ability of a compound to inhibit the influx of calcium through the TRPV1 channel upon activation by an agonist.
1. Cell Culture:
-
Human Embryonic Kidney (HEK-293) cells stably expressing the human TRPV1 channel are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and grown to confluence.
2. Compound Preparation:
-
This compound and other test compounds are serially diluted in a suitable buffer (e.g., Hank's Balanced Salt Solution with HEPES) to create a concentration-response curve.
3. Assay Procedure:
-
The cell culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
After incubation, the dye is removed, and the cells are washed with assay buffer.
-
The plate is placed in a fluorescence imaging plate reader (FLIPR).
-
A baseline fluorescence reading is taken.
-
The test compound (e.g., this compound) is added to the wells, and the plate is incubated for a specified period.
-
The TRPV1 agonist (e.g., capsaicin) is then added to stimulate the channel.
-
Fluorescence intensity is measured over time to detect changes in intracellular calcium concentration.[1][6]
4. Data Analysis:
-
The increase in fluorescence upon agonist addition is quantified.
-
The percentage of inhibition by the test compound is calculated relative to vehicle-treated controls.
-
The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
In Vivo: Rodent Model of Osteoarthritis Pain
This model assesses the analgesic efficacy of a compound in a disease-relevant context.
1. Animal Model Induction:
-
Male Sprague-Dawley rats are used.
-
Osteoarthritis is induced in one knee joint by a single intra-articular injection of a chemical irritant (e.g., monoiodoacetate - MIA).
-
The contralateral knee serves as a control.
-
Animals are allowed to develop pain-like behaviors over a period of several days to weeks.
2. Dosing:
-
This compound is formulated in a suitable vehicle for oral administration.
-
Animals are dosed by oral gavage at various concentrations.
-
A vehicle control group is included in each experiment.
3. Behavioral Assessment:
-
Pain is assessed by measuring the grip strength of the hind limbs. A specialized meter is used to quantify the peak force exerted by the animal.
-
Measurements are taken at baseline before dosing and at various time points after dosing (e.g., 1, 2, 4, and 6 hours).[3]
4. Data Analysis:
-
The change in grip strength from baseline is calculated for each animal.
-
The effect of the compound is expressed as a percentage of the maximum possible effect or as a reversal of the pain-induced deficit.
-
The ED50 value is calculated from the dose-response curve.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of the compound's effect compared to the vehicle control.
Conclusion
This compound demonstrates a promising profile as a potent and selective TRPV1 antagonist with a clear translation of efficacy from in vitro cellular assays to in vivo models of pain. Its temperature-neutral characteristic addresses a significant safety concern associated with previous generations of TRPV1 antagonists, making it a valuable tool for pain research and a potential candidate for further drug development. The experimental protocols outlined in this guide provide a framework for the continued investigation and validation of this compound and other novel TRPV1 modulators.
References
- 1. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The pharmacological challenge to tame the transient receptor potential vanilloid-1 (TRPV1) nocisensor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. | BioWorld [bioworld.com]
- 6. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Navigating the Safe Disposal of A-1165442: A Procedural Guide
Core Principles for Chemical Waste Management
The responsible disposal of laboratory waste is a cornerstone of safe research practices. All personnel handling chemical waste must be knowledgeable about and adhere to institutional and regulatory guidelines.[4] Waste generators are responsible for the proper classification, segregation, and containment of hazardous materials.[4] It is crucial to never dispose of chemical waste down the drain or in regular trash, as this can lead to environmental contamination and unforeseen chemical reactions.[5][6]
Step-by-Step Disposal Protocol for A-1165442
The following procedure outlines the recommended steps for the safe disposal of this compound, treating it as a hazardous chemical waste in the absence of specific manufacturer guidance.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles, and a lab coat.[5][7]
2. Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste contaminated with this compound, such as weighing papers, contaminated gloves, and pipette tips, in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof hazardous waste container. Ensure the container is compatible with the solvents used.
-
Sharps Waste: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated sharps container.
3. Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard classifications (e.g., "Toxic").
4. Storage: Store hazardous waste containers in a designated, secure area away from general laboratory traffic. Ensure that incompatible waste types are segregated to prevent accidental reactions.
5. Scheduling Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[5][8] Follow all institutional procedures for waste manifest documentation.
Quantitative Data Summary
While specific quantitative data for the disposal of this compound is not available, the following table summarizes its key pharmacological data for informational purposes.
| Property | Value | Source |
| IC50 (human TRPV1) | 9 nM | [1][3] |
| Selectivity | >100-fold vs. other TRP channels | [1] |
Experimental Workflow for In Vitro Analysis
The following diagram illustrates a typical experimental workflow for evaluating the activity of a compound like this compound on its target, the TRPV1 receptor.
This procedural guidance, based on established laboratory safety principles, provides a framework for the responsible disposal of this compound. Adherence to these steps is essential for maintaining a safe research environment and ensuring regulatory compliance. Always consult your institution's specific EHS protocols for detailed instructions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Safeguarding Your Research: Personal Protective Equipment Protocols for A-1165442
For Immediate Implementation: This document outlines essential personal protective equipment (PPE) guidelines and operational procedures for the safe handling and disposal of the potent, selective TRPV1 antagonist, A-1165442. Given that the specific toxicological properties of this research compound are not widely documented, a conservative approach treating it as a potent compound with unknown toxicity is mandatory to ensure the safety of all laboratory personnel.
Immediate Safety Actions & PPE Requirements
A multi-layered approach to PPE is crucial to minimize exposure risk. The following table summarizes the recommended PPE for various laboratory activities involving this compound. Adherence to these guidelines is a critical component of your laboratory's safety protocol.
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Hazard Activities (e.g., handling sealed containers, visual inspection in a contained space) | Safety glasses with side shields | Single pair of nitrile gloves | Standard lab coat | Not generally required |
| Solution Preparation & Dilution (Handling milligram quantities in solution) | Chemical splash goggles | Double-gloving with nitrile or neoprene gloves | Chemical-resistant lab coat | Recommended if not performed in a certified chemical fume hood |
| Weighing & Aliquoting of Powder (High-risk for aerosol generation) | Chemical splash goggles and a full-face shield | Double-gloving with nitrile or neoprene gloves | Chemical-resistant lab coat or disposable gown | Mandatory: NIOSH-approved N95 or higher-level respirator used within a certified chemical fume hood |
| In-vivo Dosing & Animal Handling | Chemical splash goggles | Double-gloving with nitrile or neoprene gloves | Disposable gown over lab coat | Recommended based on risk assessment of aerosolization |
| Spill Cleanup & Waste Disposal | Chemical splash goggles and a full-face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant, disposable gown or apron | Mandatory: NIOSH-approved N95 or higher-level respirator |
Experimental Workflow for Safe Handling
To ensure a systematic and safe approach to working with this compound, the following workflow must be followed. This procedural guidance is designed to minimize the risk of exposure at each stage of the experimental process.
Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.
Detailed Protocols
Pre-Handling and Preparation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
